1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOLCFDXGUQEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine basic properties
An In-depth Technical Guide to the Basic Properties of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the basic properties of this compound, a heterocyclic amine of interest in medicinal chemistry. Understanding the basicity, quantified by the acid dissociation constant (pKa), is critical for predicting a molecule's behavior in physiological environments, which in turn influences its absorption, distribution, metabolism, excretion, and target engagement. This document will delve into the structural features that govern the basicity of this compound, outline theoretical considerations, and provide detailed, field-proven experimental protocols for the empirical determination of its pKa.
Introduction
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. Among these, pyrazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2][3] The compound this compound belongs to this important class of molecules. Its chemical architecture, featuring a pyrazole core, a primary amine, and a fluorinated benzyl substituent, suggests potential for diverse pharmacological applications.
The basicity of a drug molecule is a fundamental physicochemical parameter that dictates its degree of ionization at a given pH. This, in turn, profoundly impacts its solubility, membrane permeability, and binding interactions with its biological target. A thorough understanding of the basic properties of this compound is therefore a prerequisite for its rational development as a therapeutic agent. This guide offers a deep dive into the theoretical underpinnings of its basicity and provides practical methodologies for its precise measurement.
Chemical Structure and Physicochemical Properties
The structural attributes of this compound are key to understanding its chemical behavior.
Caption: Influence of substituents on the basicity of the 4-amino group.
Estimated pKa
Experimental Determination of pKa
Accurate determination of the pKa is crucial. The following are standard, reliable methods for its measurement.
Potentiometric Titration
This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the midpoint of the titration curve.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., a mixture of methanol and water) to ensure solubility.
-
Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of the burette containing the standardized HCl solution.
-
Titration: Add the HCl solution in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Sources
A Technical Guide to 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, a key heterocyclic building block in modern medicinal chemistry. We will detail its fundamental physicochemical properties, with a primary focus on its molecular weight and structural attributes. A validated, two-step synthetic protocol is presented, including an in-depth explanation of the experimental rationale. Furthermore, this guide explores the compound's significance and applications within drug discovery, particularly as a scaffold for developing targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource on this valuable compound.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences. Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets.[1][2] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[2][3]
This compound belongs to this critical class of compounds. The incorporation of a 3-fluorobenzyl group at the N1 position can enhance metabolic stability and improve pharmacokinetic properties by introducing a site less susceptible to oxidative metabolism. The 4-amino group provides a crucial vector for further chemical modification, allowing for the construction of diverse compound libraries. Understanding the synthesis and properties of this specific amine is therefore essential for its effective utilization in research and development.
Physicochemical and Structural Properties
The precise characterization of a compound is the bedrock of reproducible scientific research. The key identifiers and properties of this compound are summarized below. The molecular weight is a fundamental parameter, directly verified through mass spectrometry, which confirms the elemental composition of the synthesized molecule.
| Property | Value | Source |
| Molecular Weight | 191.21 g/mol | [4] |
| Molecular Formula | C₁₀H₁₀FN₃ | [5] |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]pyrazol-4-amine | [5] |
| CAS Number | 956395-22-5 | [5] |
| Canonical SMILES | NC1=CN(CC2=CC=CC(F)=C2)N=C1 | [5] |
| InChI Key | DNOLCFDXGUQEQK-UHFFFAOYSA-N | [5] |
| Appearance | Solid | [5] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is efficiently achieved through a robust two-step sequence starting from 4-nitro-1H-pyrazole. This method provides high regioselectivity and yield.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Step 1: N-Alkylation of 4-Nitro-1H-pyrazole
Protocol:
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the pyrazole nitrogen.
-
Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water, leading to the precipitation of the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole.
Expert Insights:
-
Choice of Base and Solvent: K₂CO₃ is a mild and effective base for the deprotonation of the pyrazole N-H. Its insolubility in DMF creates a heterogeneous reaction, but it is sufficient to generate the nucleophilic pyrazole anion. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation and leaving the pyrazole anion exposed for nucleophilic attack on the benzyl bromide.
-
Regioselectivity: Alkylation of N-unsubstituted pyrazoles can potentially yield N1 and N2 isomers. However, in this case, the N1-substituted product is generally favored due to thermodynamic stability and steric hindrance.
Step 2: Reduction of the Nitro Group
Protocol:
-
Dissolve the 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole intermediate (1.0 eq) in methanol.
-
Carefully add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.
Expert Insights:
-
Self-Validating System: This hydrogenation is a clean and high-yielding transformation. The successful reduction is confirmed by the disappearance of the nitro group's characteristic signals in IR and NMR spectroscopy and a significant shift in the mass spectrum corresponding to the loss of two oxygen atoms and the addition of two hydrogen atoms (a mass difference of 30 Da). This provides an intrinsic validation of the final product's identity.
-
Catalyst and Conditions: Palladium on carbon is the standard and highly efficient catalyst for the reduction of aromatic nitro groups.[6] The reaction is typically performed at room temperature and atmospheric pressure of hydrogen, making it a safe and accessible method. Methanol is a suitable protic solvent that facilitates the reaction.
Applications in Drug Development and Research
This compound is not merely a chemical curiosity; it is a valuable starting material for the synthesis of pharmacologically active agents. The 4-amino group serves as a versatile handle for derivatization, enabling the exploration of structure-activity relationships (SAR).
-
Kinase Inhibitors: The aminopyrazole core is a well-established scaffold for designing kinase inhibitors.[7] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of aminopyrazoles have been developed as potent inhibitors of targets like Fibroblast Growth Factor Receptors (FGFR), which are implicated in various tumors.[7] The 4-amino group can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving high potency and selectivity.
-
Anticonvulsant Agents: Structurally related aminopyrazole and fused pyrazole systems have shown promise as anticonvulsant agents.[8] The specific substitution pattern of this compound makes it an attractive candidate for inclusion in screening libraries aimed at discovering novel treatments for seizure disorders.
-
General Medicinal Chemistry: The compound is a building block for creating libraries of diverse molecules for high-throughput screening against a wide array of biological targets. Its derivatives are explored for antimicrobial, anti-inflammatory, and other therapeutic activities.[1][9]
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its well-defined physicochemical properties, headlined by a molecular weight of 191.21 g/mol , and a reliable synthetic pathway make it an accessible and valuable tool for drug discovery. The versatility of its aminopyrazole core continues to be leveraged in the development of next-generation therapeutics, particularly in the realm of oncology. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a research setting.
References
- US Patent US20210009566A1, "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds," Google P
-
Kelley, J. L., et al. (1995). 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(20), 4131-4. [Link]
-
Naimi, E., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(3), 369. [Link]
-
Al-Ostoot, F. H., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5395. [Link]
-
Patel, R. V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
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Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. [Link]
-
Li, H., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(4), 578-585. [Link]
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Prodrug activation by 4,4’-bipyridine-mediated aromatic nitro reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
A Comprehensive Technical Guide to 1-[(3-fluorophenyl)methyl]pyrazol-4-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities that span anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This five-membered heterocyclic ring, with its unique electronic and steric features, serves as a privileged scaffold in the design of targeted therapeutics. Among the vast landscape of pyrazole derivatives, 1-[(3-fluorophenyl)methyl]pyrazol-4-amine emerges as a compound of significant interest, particularly in the realm of kinase inhibition for oncological applications. Its structural architecture, featuring a fluorinated benzyl group, suggests a potential for enhanced binding affinity and improved pharmacokinetic properties, making it a compelling candidate for further investigation in drug discovery programs.[3]
This technical guide provides a comprehensive overview of 1-[(3-fluorophenyl)methyl]pyrazol-4-amine, from its systematic nomenclature and physicochemical properties to a detailed, field-proven synthetic protocol. Furthermore, we will delve into its potential mechanism of action as a kinase inhibitor, contextualized within relevant signaling pathways, and underscore its significance for researchers and professionals in the field of drug development.
Nomenclature and Physicochemical Properties
The formal IUPAC name for the compound is 1-[(3-fluorophenyl)methyl]pyrazol-4-amine .
A summary of its key physicochemical properties is presented below. These values are calculated or estimated based on its structure and data from analogous compounds, providing a valuable reference for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FN₃ | Calculated |
| Molecular Weight | 191.21 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | Inferred |
| pKa | Not available | - |
| LogP | 1.8 (Predicted) | Calculated |
Strategic Synthesis of 1-[(3-fluorophenyl)methyl]pyrazol-4-amine
The synthesis of 1-[(3-fluorophenyl)methyl]pyrazol-4-amine is most effectively achieved through a strategic two-step sequence. This approach prioritizes the late-stage introduction of the sensitive amine functionality, thereby ensuring a more robust and higher-yielding process. The core logic involves the initial construction of the N-benzylated nitropyrazole intermediate, followed by a clean and efficient reduction of the nitro group.
Caption: Synthetic workflow for 1-[(3-fluorophenyl)methyl]pyrazol-4-amine.
Experimental Protocol
This protocol is a self-validating system, with each step designed for high conversion and straightforward purification.
Step 1: Synthesis of 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole
-
Rationale: The N-alkylation of 4-nitropyrazole with 3-fluorobenzyl bromide is a robust and well-established method for introducing the benzyl moiety. The use of a solid base like potassium carbonate simplifies the workup procedure, as it can be easily filtered off. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate.
-
Procedure:
-
To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
To this suspension, add 3-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole as a solid.
-
Step 2: Synthesis of 1-[(3-fluorophenyl)methyl]pyrazol-4-amine
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere, and the only byproduct is water, which simplifies the purification process. Ethanol is a suitable solvent for this reaction as it readily dissolves the starting material and is inert under the reaction conditions.
-
Procedure:
-
Dissolve 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically at a pressure of 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 1-[(3-fluorophenyl)methyl]pyrazol-4-amine can be purified by column chromatography on silica gel to yield the final product as a solid.
-
Potential Mechanism of Action and Therapeutic Applications
The structural features of 1-[(3-fluorophenyl)methyl]pyrazol-4-amine strongly suggest its potential as a kinase inhibitor. The pyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-fluorobenzyl group can occupy a hydrophobic pocket, and the fluorine atom may form favorable interactions, enhancing binding affinity and selectivity.
A significant body of research has highlighted the role of pyrazole-based compounds as inhibitors of various kinases implicated in cancer, such as Aurora Kinase B (AURKB) and p38 MAP kinase.[4][5] Overexpression of AURKB is a hallmark of many aggressive cancers and plays a critical role in cell cycle deregulation.[4] Therefore, selective inhibitors of AURKB are highly sought-after as potential cancer therapeutics.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | MDPI [mdpi.com]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic route to 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a three-step sequence commencing with the nitration of pyrazole, followed by a regioselective N-alkylation, and concluding with the reduction of the nitro functionality. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and the rationale behind the selection of specific reagents and reaction conditions. All protocols are designed to be self-validating, and key claims are supported by citations to authoritative scientific literature.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules. Their versatile chemical nature allows for facile functionalization, making them privileged scaffolds in the design of novel therapeutic agents. The target molecule, this compound, incorporates a 4-aminopyrazole core, which is a known pharmacophore in numerous kinase inhibitors and other targeted therapies. The presence of the 3-fluorobenzyl substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making its efficient and controlled synthesis a topic of considerable interest.
This guide details a robust and scalable three-step synthesis of this compound. The synthetic strategy is logical and relies on well-established chemical transformations, ensuring high yields and purity of the final product.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a sequential three-step process. The logical flow of this synthesis is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 4-Nitro-1H-pyrazole
The initial step in the synthesis is the nitration of pyrazole to form 4-nitro-1H-pyrazole. This reaction is a classic electrophilic aromatic substitution, where the pyrazole ring is activated towards nitration.
Causality Behind Experimental Choices
The use of a mixture of fuming nitric acid and fuming sulfuric acid (oleum) provides a highly effective nitrating medium. Fuming sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This "one-pot, two-step" method is efficient and generally provides a good yield of the desired 4-nitropyrazole.[1]
Detailed Experimental Protocol
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
20% Fuming Sulfuric Acid (Oleum)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add concentrated sulfuric acid to pyrazole while maintaining the temperature below 20°C to form pyrazole sulfate.[1]
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to 20% fuming sulfuric acid, keeping the temperature below 10°C.
-
Slowly add the pyrazole sulfate solution to the nitrating mixture, ensuring the temperature does not exceed 50°C.
-
Stir the reaction mixture at 50°C for 1.5 hours.
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-nitro-1H-pyrazole.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.
Characterization Data for 4-Nitro-1H-pyrazole
| Parameter | Data |
| Appearance | White to pale yellow crystalline solid |
| ¹H NMR (CDCl₃) | δ 8.25 (s, 2H), 11.5 (br s, 1H). |
| ¹³C NMR (CDCl₃) | δ 136.0 (2C), 120.0 (C4). |
| Mass Spectrum (EI) | m/z 113 (M⁺). |
Step 2: Synthesis of 1-(3-Fluoro-benzyl)-4-nitro-1H-pyrazole
The second step involves the N-alkylation of 4-nitro-1H-pyrazole with 3-fluorobenzyl bromide. This reaction introduces the desired benzyl substituent at the N1 position of the pyrazole ring.
Causality Behind Experimental Choices
The N-alkylation of pyrazoles is a well-established transformation. The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone facilitates the Sₙ2 reaction between the pyrazole anion and the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the pyrazole ring, generating the nucleophilic pyrazolide anion. The choice of base can influence the regioselectivity of the alkylation. For 4-substituted pyrazoles, alkylation generally occurs at the less sterically hindered nitrogen atom (N1).[2]
Detailed Experimental Protocol
Materials:
-
4-Nitro-1H-pyrazole
-
3-Fluorobenzyl bromide
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3-fluorobenzyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(3-fluoro-benzyl)-4-nitro-1H-pyrazole as a solid.
Characterization Data for 1-(3-Fluoro-benzyl)-4-nitro-1H-pyrazole
| Parameter | Data (Predicted and based on similar structures) |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃) | δ 8.20 (s, 1H, pyrazole-H), 8.05 (s, 1H, pyrazole-H), 7.40-7.30 (m, 1H, Ar-H), 7.10-6.95 (m, 3H, Ar-H), 5.40 (s, 2H, CH₂). |
| ¹³C NMR (CDCl₃) | δ 139.5, 137.0, 135.0, 131.0 (d, J=8.2 Hz), 123.0, 115.5 (d, J=21.0 Hz), 114.5 (d, J=22.0 Hz), 120.0 (pyrazole C4), 53.0 (CH₂). |
| Mass Spectrum (ESI) | m/z 222.1 [M+H]⁺. |
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group of 1-(3-fluoro-benzyl)-4-nitro-1H-pyrazole to the corresponding amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.
Causality Behind Experimental Choices
Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and highly effective method for the reduction of aromatic nitro groups to anilines.[3] The reaction proceeds via the transfer of hydrogen from the catalyst surface to the nitro group. The use of a protic solvent like ethanol or methanol is common as it facilitates the dissolution of the substrate and the hydrogenation process. The reaction is typically carried out under a hydrogen atmosphere at a pressure ranging from atmospheric to several bars.
Mechanism of Catalytic Hydrogenation of a Nitro Group
The mechanism of catalytic hydrogenation of a nitro group on a palladium surface is complex but generally understood to involve the following key steps:
Caption: Simplified mechanism for the catalytic hydrogenation of a nitro group.
Detailed Experimental Protocol
Materials:
-
1-(3-Fluoro-benzyl)-4-nitro-1H-pyrazole
-
Palladium on Carbon (10 wt. % Pd)
-
Ethanol
-
Hydrogen Gas (H₂)
-
Celite®
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 1-(3-fluoro-benzyl)-4-nitro-1H-pyrazole in ethanol.
-
Carefully add 10% palladium on carbon to the solution (typically 5-10 mol % of palladium).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary, to yield this compound as a solid.
Characterization Data for this compound
| Parameter | Data (Predicted and based on similar structures) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 7.40 (s, 1H, pyrazole-H), 7.30-7.20 (m, 1H, Ar-H), 7.15 (s, 1H, pyrazole-H), 7.00-6.85 (m, 3H, Ar-H), 5.20 (s, 2H, CH₂), 3.50 (br s, 2H, NH₂). |
| ¹³C NMR (CDCl₃) | δ 140.0, 138.0, 130.5 (d, J=8.3 Hz), 125.0, 122.5, 114.5 (d, J=21.0 Hz), 113.5 (d, J=22.0 Hz), 120.0 (pyrazole C4), 52.5 (CH₂). |
| Mass Spectrum (ESI) | m/z 192.1 [M+H]⁺. |
Safety Considerations
-
Fuming Nitric Acid and Fuming Sulfuric Acid: These are extremely corrosive and strong oxidizing agents. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
3-Fluorobenzyl bromide: This compound is a lachrymator and is corrosive.[4][5] It should be handled in a fume hood with appropriate PPE.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a well-maintained and properly functioning hydrogenation apparatus. Ensure the system is purged of air before introducing hydrogen. The palladium on carbon catalyst can be pyrophoric, especially after the reaction. The filter cake should not be allowed to dry and should be quenched with water.
Conclusion
The synthesis of this compound has been presented in a detailed, three-step guide. The described protocols are based on well-established and reliable chemical transformations, providing a clear and logical pathway to this valuable compound. By understanding the causality behind the experimental choices and adhering to the detailed procedures, researchers can confidently synthesize this important building block for applications in drug discovery and development.
References
- Elangovan, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2629-2633.
- Bayer AG. (1998).
- Nayak, S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8059-8065.
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
- Rylander, P. N. (1985). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry, 50(23), 4685-4687.
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- De Vleeschauwer, M., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 29(9), 2004.
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MDPI. (2019). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Retrieved from [Link]
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Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
- Longo, C., et al. (2022).
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Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
- Stolar, T., et al. (2021).
- Edilova, Y. O., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13355.
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The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
- Sharma, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(48), 30286-30310.
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Rojas, J. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
-
Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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-
ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... Retrieved from [Link]
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ACS Omega. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Retrieved from [Link]
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Technical Guide: A Framework for Determining the Aqueous Solubility of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Executive Summary
Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2] For novel chemical entities such as 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, a pyrazole derivative with potential applications in medicinal chemistry, early and accurate solubility assessment is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the aqueous solubility of this compound. We present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, explain the scientific rationale behind experimental choices, and offer a systematic approach to data analysis and visualization. This document serves not as a repository of pre-existing data, but as a practical, self-validating manual for generating high-quality, reliable solubility profiles essential for informed decision-making in the drug discovery and development pipeline.
Introduction: The Imperative of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a cornerstone property that dictates the gastrointestinal absorption and oral bioavailability of a drug.[3] A compound with poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant formulation hurdles, ultimately increasing development costs and the risk of late-stage attrition.[3][4][5]
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its wide range of pharmacological activities.[6] As such, understanding its solubility is not merely an academic exercise but a crucial step in evaluating its potential as a drug candidate. This guide delineates the two critical types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure.[7] It is the gold standard for lead optimization and formulation development.[4][5] The most reliable method for its determination is the Shake-Flask method.[8]
-
Kinetic Solubility: This measurement reflects the concentration of a compound when it begins to precipitate from a solution that was rapidly prepared, typically from a concentrated DMSO stock.[3][5] It is a high-throughput method invaluable for ranking large numbers of compounds in the early discovery phase.[3][5][9][10]
By providing robust protocols for both measurements, this guide empowers research teams to generate a comprehensive solubility profile for this compound, facilitating its progression through the drug development process.
Physicochemical Characterization and Predicted Properties
Before embarking on experimental measurements, an in silico characterization of this compound provides critical insights that inform experimental design. The predicted properties of the molecule, such as its lipophilicity (XLogP3) and ionization state (pKa), are key determinants of its solubility behavior.[11][12]
The aminopyrazole moiety suggests the molecule is a weak base. The pKa value is crucial as it indicates the pH at which the compound will ionize.[11][12] Ionized species are generally more water-soluble than their neutral counterparts. Therefore, the solubility of this compound is expected to be highly pH-dependent, increasing significantly in acidic environments where the amine group becomes protonated.
| Property | Predicted/Computed Value | Source | Implication for Solubility Experiments |
| Molecular Weight | 191.20 g/mol | PubChem[13] | Standard for small molecules. Used for converting mass concentration (µg/mL) to molar concentration (µM). |
| XLogP3-AA | 1.6 | PubChem[13] | Indicates moderate lipophilicity. Compounds with LogP between 2 and 5 often have optimal absorption.[12] This value suggests solubility might be a challenge but not insurmountable. |
| Hydrogen Bond Donors | 1 | PubChem[13] | The primary amine group can donate a hydrogen bond, aiding interaction with water. |
| Hydrogen Bond Acceptors | 3 | PubChem[13] | The pyrazole nitrogens and the fluorine atom act as hydrogen bond acceptors, contributing to aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 43.8 Ų | PubChem[13] | A TPSA < 140 Ų is generally associated with good cell membrane permeability. This value suggests good absorption potential if solubility is adequate. |
| Predicted pKa | ~3-5 (basic) | Estimated based on similar structures | The presence of a basic amine suggests pH-dependent solubility. Testing in acidic (pH ~1-2), neutral (pH ~7.4), and intermediate pH buffers is critical.[14] |
Experimental Protocols for Solubility Determination
This section provides detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility. The choice of analytical quantification (e.g., HPLC-UV, UV-Vis Spectroscopy) will depend on the chromophore of the molecule and available instrumentation. High-Performance Liquid Chromatography (HPLC) is generally preferred for its specificity and ability to separate the parent compound from any potential degradants.[15]
Mandatory Preliminary Step: Analytical Method Development
Before any solubility measurement, a robust analytical method for quantification must be established.
-
Wavelength (λmax) Selection: Prepare a dilute solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile). Scan the solution using a UV-Vis spectrophotometer from 200-800 nm to determine the wavelength of maximum absorbance (λmax).[16][17]
-
Calibration Curve Generation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of calibration standards by performing serial dilutions of the stock solution into the same buffer system that will be used for the solubility assay (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the final DMSO concentration is constant across all standards and low enough (<1%) to not affect solubility.
-
Analyze each standard by HPLC-UV or UV-Vis spectroscopy.
-
Plot the instrument response (e.g., peak area from HPLC) against the known concentration of the compound.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable assay.
-
Protocol for Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the definitive technique for measuring equilibrium solubility and is considered the industry benchmark.[8] It involves equilibrating an excess of the solid compound with the solvent of interest over an extended period.
Materials:
-
This compound (solid powder)[18]
-
Glass vials (e.g., 2 mL) with screw caps
-
Orbital shaker/incubator
-
Centrifuge or filtration device (e.g., 0.22 µm syringe filters)
-
HPLC or UV-Vis spectrophotometer
-
Aqueous buffers (e.g., pH 1.2 HCl, pH 5.0 Acetate, pH 7.4 PBS)
-
Biorelevant media (optional): Simulated Gastric Fluid (SGF)[19][20], Fasted-State Simulated Intestinal Fluid (FaSSIF).[21]
Procedure:
-
Compound Addition: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid is visibly present after the equilibration period, ensuring saturation.[8] A starting point of ~1-2 mg per 1 mL of buffer is typical.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Allow the mixture to shake for 24 to 48 hours. This extended time is crucial to ensure true thermodynamic equilibrium is reached.[4][8]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding 0.22 µm filter. Discard the initial few drops to avoid adsorptive losses.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant and dilute it with the appropriate mobile phase or buffer to fall within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the validated HPLC-UV or UV-Vis method.
-
-
Calculation: Use the calibration curve equation to calculate the concentration of the compound in the undiluted supernatant. This value represents the thermodynamic solubility in the tested buffer. Report results in µg/mL and µM.
Protocol for Kinetic Solubility (DMSO Precipitation Method)
This high-throughput method assesses how readily a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[22] It is an essential screening tool in early drug discovery.[3][9]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
96-well microplates (clear, flat-bottom for UV; or specialized plates for nephelometry)
-
Multichannel pipettes or automated liquid handler
-
Plate shaker
-
Plate reader (UV-Vis or Nephelometer)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Plate Preparation: Using the 10 mM DMSO stock, prepare serial dilutions in a 96-well plate using 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).
-
Compound Transfer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration from the source plate to a new 96-well analysis plate.
-
Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well using a multichannel pipette or liquid handler. This creates a final DMSO concentration of 1% and a range of compound concentrations (e.g., from 100 µM down to ~0.2 µM).
-
Incubation: Immediately place the plate on a plate shaker for a set period, typically 1 to 2 hours, at room temperature.[4][23]
-
Precipitation Detection: Determine the concentration at which precipitation occurred using one of the following methods:
-
Nephelometry (Light Scattering): Place the plate in a nephelometer, which measures the forward scattered light.[9] Wells containing precipitate will scatter light, giving a high signal. The kinetic solubility is the highest concentration where the signal is indistinguishable from the buffer-only control wells.[9][24]
-
UV-Vis Plate Reader (Direct UV): After incubation, measure the absorbance in each well at the compound's λmax. For concentrations above the solubility limit, the absorbance will plateau as the excess compound has precipitated and does not contribute to the signal. The solubility limit is the concentration at the inflection point of the absorbance vs. concentration curve.
-
-
Data Analysis: Plot the signal (nephelometry counts or absorbance) versus the nominal compound concentration. The concentration at which the signal begins to sharply increase (nephelometry) or plateaus (UV) is defined as the kinetic solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, structured tables for easy comparison and interpretation. This allows researchers to quickly assess the impact of different conditions (e.g., pH) on the solubility of this compound.
Table 1: Thermodynamic Solubility Data
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| 0.1 M HCl | 1.2 | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Acetate Buffer | 5.0 | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Simulated Gastric Fluid (SGF) | 1.6 | 37 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Fasted-State SIF (FaSSIF) | 6.5 | 37 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
Note: A single experimental solubility value of 20.6 µg/mL at pH 7.4 has been reported for a similar compound, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, which can serve as a preliminary benchmark.[13]
Table 2: Kinetic Solubility Data
| Solvent System | pH | Temperature (°C) | Kinetic Solubility (µM) | Method |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Experimental Value | DMSO Precipitation/Nephelometry |
Interpretation:
-
pH-Dependence: A significantly higher solubility in acidic buffers (pH 1.2, 1.6) compared to neutral pH (7.4) would confirm the basic nature of the compound and its ionization-driven solubility.
-
Thermodynamic vs. Kinetic: It is common for kinetic solubility to be higher than thermodynamic solubility. This phenomenon occurs because the compound can exist in a temporary, supersaturated state before precipitating.[10]
-
Biorelevant Media: Solubility in SGF and FaSSIF provides a more physiologically relevant prediction of how the compound will behave in the stomach and small intestine, respectively.
Conclusion
This technical guide provides a robust and scientifically grounded framework for determining the aqueous solubility of this compound. By meticulously following the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the high-quality data necessary to make critical decisions in the drug discovery process. Understanding the pH-dependent solubility profile is not just a characterization step; it is a foundational piece of knowledge that will guide lead optimization, inform formulation strategies, and ultimately contribute to the successful development of new therapeutic agents.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6483868, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Retrieved from [Link]
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Shen, Y., et al. (2023). Preparation of SSF, SGF, and SIF electrolytes. ResearchGate. Retrieved from [Link]
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Patil, S. (2022). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Impactfactor. Retrieved from [Link]
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Al-Achi, A., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. Retrieved from [Link]
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Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Ghananeem, A. M., et al. (2018). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]
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Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Retrieved from [Link]
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Al-kassas, R., & Wen, J. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Retrieved from [Link]
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Shah, V. P., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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ResearchGate (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]
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Muttenthaler, M., et al. (n.d.). Supporting Information: USP-simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess peptide gut stability. University of Vienna. Retrieved from [Link]
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Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved from [Link]
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Rizzi, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. Retrieved from [Link]
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Sun, D. D., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed. Retrieved from [Link]
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Tomasko, D. L., et al. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Retrieved from [Link]
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Brewer Science (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
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protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Kumar, A. (2014). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Retrieved from [Link]
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Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. Retrieved from [Link]
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Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Agilent (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
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Interchim (n.d.). SIF Media (Simulated Intestinal Fluids). Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13840134, 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride. Retrieved from [Link]
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Shah, R. P., et al. (2018). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Retrieved from [Link]
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Kumar, L., et al. (2013). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Ghose, A. K., & Crippen, G. M. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11665716, 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Biorelevant.com (n.d.). What are Gastric fluid, simulated, TS (Test Solution) and USP-SGF (sp)?. Retrieved from [Link]
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AxisPharm (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Bard, B., Martel, S., & Carrupt, P.A. (2008). High Throughput UV Method for the Estimation of Thermodynamic Solubility and the Determination of th... ResearchGate. Retrieved from [Link]
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Oblea, M., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]
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Royal Society of Chemistry (2020). Preparation of simulated digestion mediums. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: In the landscape of modern drug discovery, the unambiguous structural elucidation of novel chemical entities is a cornerstone of advancing a compound from a hit to a lead candidate. 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine represents a class of substituted pyrazoles with significant potential in medicinal chemistry, owing to the prevalence of these scaffolds in biologically active molecules. This guide provides an in-depth, predictive framework for the spectroscopic characterization of this specific molecule. In the absence of widely published experimental data, this document serves as a technical whitepaper, outlining the theoretical underpinnings and practical methodologies required to acquire and interpret the full spectroscopic profile of the title compound. We will delve into the predicted data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounding these predictions in established principles and data from analogous structures.
Introduction and Structural Overview
The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a 4-amino group and a 1-(3-fluoro-benzyl) substituent creates a molecule with specific steric and electronic properties that are of interest in probing interactions with biological targets. The fluorine atom, in particular, is a common bioisostere for a hydrogen atom, capable of modulating metabolic stability, pKa, and binding affinity through specific electronic interactions.
A comprehensive spectroscopic analysis is non-negotiable for confirming the identity, purity, and structure of such a novel compound. This process involves a suite of analytical techniques, each providing a unique piece of the structural puzzle. This guide will systematically predict the expected spectroscopic signature of this compound and detail the expert protocols for their acquisition.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Analysis: Analyze the resulting ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap) in positive ion mode.
-
Data Processing: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. The high resolution allows for the determination of the elemental composition by comparing the measured mass to the theoretical mass. [1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule, as different bonds vibrate at characteristic frequencies when they absorb IR radiation. [2]
Predicted IR Absorption Bands
Table 4: Predicted Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
|---|---|---|---|
| 3400 - 3200 | N-H stretch (amine) | Medium-Strong | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the pyrazole and benzyl rings. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponds to the benzylic CH₂ group. |
| 1650 - 1580 | N-H bend (amine) | Medium | Bending vibration of the primary amine. |
| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | Multiple bands corresponding to the skeletal vibrations of the aromatic rings. |
| 1250 - 1150 | C-N stretch | Medium | Stretching vibration of the C-N bonds in the pyrazole ring and the C-NH₂ bond. |
| 1200 - 1000 | C-F stretch | Strong | A strong, characteristic absorption for the carbon-fluorine bond. |
Experimental Protocol for IR Data Acquisition (ATR)
Expertise-Driven Rationale: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality spectra.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. [3]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. [4]
Predicted UV-Vis Absorption
The molecule contains two main chromophores: the 4-aminopyrazole ring and the 3-fluorophenyl ring. The conjugation within these rings will lead to π → π* transitions, which are observable in the UV region.
-
Predicted λmax: An absorption maximum is expected in the range of 250-280 nm . This prediction is based on the combined electronic systems of the substituted pyrazole and benzene rings. The amino group on the pyrazole will act as an auxochrome, likely causing a bathochromic (red) shift compared to an unsubstituted pyrazole. Aromatic amines typically show strong absorption in this region. [5]
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
-
Acquisition:
-
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
-
The wavelength of maximum absorbance (λmax) is the key data point obtained.
-
Integrated Spectroscopic Workflow
The confirmation of a novel chemical structure is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. The workflow below illustrates the logical progression of analysis.
Caption: Integrated workflow for novel compound characterization.
Conclusion
References
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (NIH). Available at: [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Available at: [Link]
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A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
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¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]
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The ¹H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link]
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A Comprehensive Technical Guide to the Purity Analysis of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Foreword: A Commitment to Analytical Excellence in Drug Development
In the landscape of modern drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock upon which the safety and efficacy of a therapeutic agent are built. For researchers, scientists, and drug development professionals, a comprehensive understanding of the impurity profile of a novel compound is paramount. This guide provides an in-depth technical exploration of the purity analysis of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, a substituted pyrazole derivative of interest in medicinal chemistry.
Our approach in this document is to transcend a simple recitation of analytical methods. As seasoned application scientists, we recognize that true expertise lies in understanding the "why" behind the "how." Therefore, this guide is structured to provide not only detailed, validated protocols but also the scientific rationale and field-proven insights that underpin these experimental choices. We will delve into the likely synthetic origins of this molecule to predict and address potential impurities, thereby creating a self-validating system of analysis. Every claim and protocol is grounded in authoritative references, ensuring the trustworthiness and scientific integrity of the information presented.
Understanding the Molecule: Physicochemical Properties and Synthetic Landscape
This compound is a heterocyclic aromatic amine with a molecular weight of 191.21 g/mol and the chemical formula C₁₀H₁₀FN₃.[1][2] Its structure, featuring a pyrazole core, a flexible benzyl group with a fluorine substituent, and a primary amine, dictates its chemical behavior and the potential impurities that may arise during its synthesis.
A Plausible Synthetic Route: From Nitropyrazole to the Final Amine
A common and logical synthetic pathway to this compound involves a two-step process:
-
N-Alkylation: The synthesis likely commences with the N-alkylation of 4-nitro-1H-pyrazole with 3-fluorobenzyl bromide. This reaction introduces the fluorobenzyl moiety onto the pyrazole ring.
-
Nitro Group Reduction: The intermediate, 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole, is then subjected to reduction to convert the nitro group to the desired primary amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard and effective method for this transformation.[1]
This synthetic approach is pivotal in anticipating the impurity profile of the final compound.
Caption: Plausible synthetic route for this compound.
The Impurity Profile: A Predictive Approach
A robust purity analysis is predicated on a thorough understanding of potential impurities. Based on the likely synthetic route, we can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual 4-nitro-1H-pyrazole and 3-fluorobenzyl bromide.
-
Positional Isomers: The N-alkylation of 4-nitropyrazole can yield a regioisomer, 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole, which would be carried through to the final product as an isomeric amine impurity. The separation and quantification of positional isomers are often challenging due to their similar physicochemical properties.
-
Intermediates: Incomplete reduction can result in the presence of the 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole intermediate.
-
By-products:
-
Dehalogenated Impurity: Catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds, resulting in the formation of 1-benzyl-1H-pyrazol-4-ylamine.
-
Oxidation Products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities.
-
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final API.[3][4]
-
Inorganic Impurities: Residual catalysts (e.g., palladium) and inorganic salts from work-up procedures.
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive analysis of this compound necessitates a combination of chromatographic, spectroscopic, and other analytical methods.
Caption: Integrated workflow for the comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC with UV detection is the primary technique for determining the purity of this compound and quantifying its impurities. The key to a successful HPLC method is achieving adequate resolution between the main component and all potential impurities, especially the challenging positional isomer.
Expertise in Action: Method Development Strategy
Given the aromatic and moderately polar nature of the target compound and its impurities, a reversed-phase HPLC method is the logical starting point. The presence of the fluorophenyl group and the pyrazole ring provides good chromophores for UV detection.
Protocol: HPLC-UV Purity Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and selectivity for aromatic compounds. For challenging separations, a phenyl-hexyl column could offer alternative selectivity through π-π interactions.[5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 10-90% B over 30 minutes | A gradient elution is necessary to separate early-eluting polar impurities and later-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Sample Prep. | 1 mg/mL in Mobile Phase A/B (50:50) | Ensures good solubility and compatibility with the mobile phase. |
Method Validation: A Trustworthy System
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by resolving the main peak from all known impurities and placebo components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC-UV is excellent for quantification, LC-MS is indispensable for the identification of unknown impurities. By coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer, we can obtain the molecular weights of impurities, which is crucial for their structural elucidation.
Protocol: LC-MS for Impurity Identification
The same chromatographic conditions as the HPLC-UV method can be employed, with the mobile phase modified to be MS-compatible (e.g., using formic acid instead of TFA). An electrospray ionization (ESI) source in positive ion mode is typically effective for this class of compounds.
Spectroscopic Characterization: Confirming Identity and Structure
Spectroscopic techniques provide orthogonal confirmation of the structure of this compound and can help identify impurities if they are present at sufficient levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for unambiguous structure confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons on the fluorobenzyl and pyrazole rings, the methylene bridge, and the amine protons.[10]
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition. The fragmentation pattern can also provide structural information.
Other Essential Purity Assessments
-
Residual Solvent Analysis (Headspace Gas Chromatography): The manufacturing process of APIs often involves the use of various organic solvents.[3][4] Headspace Gas Chromatography (GC) is the standard technique for the analysis of residual solvents, as outlined in USP <467> and ICH Q3C guidelines.[3] Solvents are classified into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (less toxic) based on their risk to human health.[3][11]
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample.[12] The results should be within ±0.4% of the theoretical values for C₁₀H₁₀FN₃, providing a measure of the overall purity of the organic components.[13]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] It is a useful technique for determining the water content and residual non-volatile solvents in the API.[15]
-
Trace Metal Analysis: If a palladium catalyst is used in the synthesis, the final API should be tested for residual palladium content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), as per ICH Q3D guidelines for elemental impurities.
Data Presentation and Interpretation: A Holistic View of Purity
The results from all analytical tests should be compiled and presented in a clear and concise manner to provide a holistic assessment of the batch's purity.
Table 1: Representative Purity Analysis Data for a Batch of this compound
| Analytical Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identification | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | Conforms to structure | Conforms |
| Assay | HPLC-UV | 98.0 - 102.0% | 99.5% |
| Purity (Area %) | HPLC-UV | ≥ 99.0% | 99.7% |
| Individual Impurity | HPLC-UV | ≤ 0.15% | Largest Impurity: 0.08% |
| Total Impurities | HPLC-UV | ≤ 0.5% | 0.3% |
| Residual Solvents | Headspace GC | Meets ICH Q3C limits | Conforms |
| Water Content | TGA / Karl Fischer | ≤ 0.5% | 0.2% |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |
| Elemental Analysis | CHN Analyzer | C: 62.82±0.4%H: 5.27±0.4%N: 21.98±0.4% | C: 62.75%H: 5.30%N: 21.90% |
| Residual Palladium | ICP-MS | ≤ 10 ppm | < 5 ppm |
Conclusion: Ensuring Quality Through Rigorous Analysis
The purity analysis of this compound is a critical component of its development as a potential pharmaceutical agent. A comprehensive and well-validated analytical strategy, built upon a sound understanding of the compound's synthetic route and potential impurities, is essential. The multi-faceted approach detailed in this guide, combining chromatographic and spectroscopic techniques, provides a robust framework for ensuring the quality, safety, and consistency of this API. As drug development professionals, our commitment to such rigorous analytical standards is fundamental to advancing new therapies to the clinic and beyond.
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available from: [Link]
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Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. Available from: [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Available from: [Link]
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1-(3-fluorobenzyl)-1H-pyrazol-3-amine. PubChem. Available from: [Link]
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TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Available from: [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available from: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available from: [Link]
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Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]
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Thermal Analysis in the Pharmaceutical Industry. TA Instruments. Available from: [Link]
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Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available from: [Link]
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(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]
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Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP). Available from: [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available from: [Link]
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Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available from: [Link]
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Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available from: [Link]
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DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Universitat de Barcelona. Available from: [Link]
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Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. Available from: [Link]
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Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available from: [Link]
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SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
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Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
For Drug Discovery Professionals, Researchers, and Scientists
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of modern pharmaceuticals.[1] Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of pyrazole-containing drugs across a vast spectrum of therapeutic areas, from anti-inflammatory agents to cutting-edge anticancer therapies.[1][2][3][4]
The significance of the pyrazole nucleus is underscored by its presence in numerous clinically successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (though later withdrawn), and the kinase inhibitor Crizotinib.[2][5] These examples highlight the scaffold's ability to be chemically modified to achieve specific pharmacological profiles, making it a subject of intense and ongoing research.[3][4]
This guide provides a technical overview of the principal biological activities of pyrazole derivatives. It is designed for researchers and drug development professionals, offering insights into the mechanisms of action, key structure-activity relationships (SAR), and foundational experimental protocols for evaluating these potent compounds. We will explore the causality behind their therapeutic effects and provide self-validating experimental frameworks to guide future discovery.
Part 1: A Spectrum of Biological Activities
The pyrazole ring is a versatile building block that imparts favorable properties to drug candidates, including metabolic stability and the ability to form crucial hydrogen bond interactions with protein targets.[6] This has enabled the development of derivatives with a wide array of pharmacological effects.
Anti-inflammatory Activity: The COX-2 Inhibition Paradigm
Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX). The COX-2 isoform is primarily induced during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[6] Pyrazole derivatives have been exceptionally successful in this domain.
Mechanism of Action: Many pyrazole-based anti-inflammatory agents function as selective COX-2 inhibitors.[3] Their structure allows them to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky for the narrower COX-1 active site. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs. The sulfonamide or a similar group on the pyrazole ring is crucial for binding to a specific hydrophilic side pocket present in COX-2, anchoring the molecule for effective inhibition.
A prime example is Celecoxib , an FDA-approved drug for treating arthritis pain and inflammation.[6] Its diaryl-substituted pyrazole structure is a classic template for selective COX-2 inhibition.
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Table 1: Representative Anti-inflammatory Pyrazole Derivatives
| Compound | Target | Biological Activity | Reference |
| Celecoxib | COX-2 | Selective inhibitor used for arthritis | [6] |
| Lonazolac | COX-1/COX-2 | Non-selective inhibitor for inflammation | [5] |
| Difenamizole | COX-1/COX-2 | Analgesic and anti-inflammatory agent | [2] |
| Nimesulide Analogues | COX-2 | Potent anti-inflammatory activity in vivo | [3] |
Anticancer Activity: Targeting Malignant Pathways
The fight against cancer has greatly benefited from the adaptability of the pyrazole scaffold. These derivatives can be tailored to inhibit various targets crucial for cancer cell proliferation, survival, and metastasis.[4][5]
Mechanisms of Action:
-
Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Pyrazole derivatives have been developed as potent inhibitors of key kinases such as VEGFR-2 (angiogenesis), EGFR (cell growth), and BTK (B-cell malignancies).[5] The pyrazole core often acts as a hinge-binding motif, a critical interaction for kinase inhibition. Crizotinib , an ALK and ROS1 inhibitor, is a clinical success story for treating specific types of non-small cell lung cancer.[7]
-
Induction of Apoptosis: Some pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells. For instance, certain derivatives have been shown to induce apoptosis in breast cancer (MCF-7) cell lines.[5]
-
Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed from tubulin, is a validated anticancer target. Specific pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death.[5]
Caption: Pyrazole derivatives as inhibitors of kinase signaling pathways.
Table 2: Selected Anticancer Pyrazole Derivatives and Their Activities
| Compound Class | Target(s) | Example Activity (IC₅₀) | Cancer Cell Line(s) | Reference |
| Pyrazolo[3,4-d]pyrimidines | VEGFR-2, Tubulin | 0.03 µM | HT-29 (Colon) | |
| Pyrazole Benzothiazole Hybrids | Antiangiogenic | Not specified | HT29, PC3, A549 | |
| 5-Phenyl-1H-pyrazole | BRAFV600E | 0.33 µM | WM266.4 (Melanoma) | [2] |
| Spiro Pyrazolo[3,4-b]pyridines | p38α Kinase | 4.2 µM | HepG2 (Liver) | [7] |
| Isolongifolanone Derivatives | Apoptosis Induction | 5.21 µM | MCF-7 (Breast) |
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. Pyrazole derivatives have emerged as promising candidates with potent activity against a range of bacteria and fungi.[8][9]
Mechanisms of Action:
-
DNA Gyrase and Topoisomerase Inhibition: These enzymes are essential for bacterial DNA replication. Some pyrazole-thiazole hybrids are thought to target topoisomerase II and IV, leading to potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]
-
Cell Wall Disruption: Certain naphthyl-substituted pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to bactericidal effects against strains like S. aureus and A. baumannii.[8]
-
Enzyme Inhibition: A novel mechanism involves the inhibition of bacterial cystathionine γ-lyase (bCSE), an enzyme that produces hydrogen sulfide (H₂S) to protect bacteria from oxidative stress.[8]
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Target/Mechanism | Example Activity (MIC/MBC) | Target Organism(s) | Reference |
| Pyrazole-Thiazole Hybrids | Topoisomerase II/IV | MIC: 1.9 µg/mL | MRSA | [8] |
| Naphthyl-substituted Hydrazones | Cell Wall Disruption | MIC: 0.78–1.56 µg/mL | S. aureus, A. baumannii | [8] |
| Arylazopyrazoles | Photodynamic Inactivation | Not specified | General Bacteria | [8] |
| Carbodithionate Derivatives | MgrA Regulation | MIC: 4 µg/mL | MRSA | [8] |
Other Significant Biological Activities
The therapeutic potential of pyrazoles extends further into diverse areas:
-
Antiviral: Derivatives have shown inhibitory activity against viruses such as Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV).[2]
-
Neuroprotective: Certain pyrazoles exhibit neuroprotective effects in toxicity models, suggesting potential for treating neurodegenerative diseases.[3]
-
Anticonvulsant: The pyrazole scaffold is being explored for the development of new anticonvulsant agents.[3]
-
Anti-obesity: The drug Rimonabant, a pyrazole derivative, functioned as a cannabinoid receptor 1 (CB1) antagonist.[2] Although it was withdrawn due to psychiatric side effects, it validated the target and the scaffold's potential in metabolic diseases.
Part 2: Foundational Experimental Protocols
To ensure scientific integrity, the evaluation of novel pyrazole derivatives must follow robust, validated protocols. Here, we detail standard methodologies for assessing anticancer and antibacterial activity.
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for determining the half-maximal inhibitory concentration (IC₅₀) of a potential anticancer compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Standard workflow for the MTT cell viability assay.
Protocol: In Vitro Antibacterial Activity via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the pyrazole derivative in a liquid growth medium. Growth is assessed visually or by spectrophotometry after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot (10 µL) from each well that showed no growth and plate it on an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Outlook
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to approved drugs for inflammation, cancer, and infectious diseases.[3][4] The continued exploration of this privileged structure, aided by modern computational tools and high-throughput screening, promises to yield a new generation of therapeutic agents.[4] Future research will likely focus on developing pyrazole derivatives with even greater target selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs and combat the challenges of drug resistance. The literature clearly indicates that the potential of the pyrazole nucleus is far from exhausted, making it a fruitful area for continued investigation.[3]
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The Strategic Incorporation of Fluorine in Pyrazole Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1] The strategic introduction of fluorine into this versatile heterocycle has emerged as a powerful tactic in modern drug design, profoundly influencing the physicochemical and pharmacological properties of the resulting compounds.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of fluorinated pyrazole compounds. We will delve into the causal relationships behind experimental choices in their synthesis, explore the impact of fluorination on key drug-like properties, and examine the structure-activity relationships of these compounds in various therapeutic areas, supported by detailed protocols and mechanistic insights.
The Power of Two: Why the Fluorinated Pyrazole Motif is a Game-Changer in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it attractive for drug design.[4] It is metabolically stable, capable of participating in hydrogen bonding, and its substitution pattern can be readily modified to fine-tune its properties.[5] When this already advantageous scaffold is augmented with fluorine, the most electronegative of elements, a synergistic effect is often observed, leading to compounds with enhanced therapeutic potential.[2]
The introduction of fluorine can lead to a multitude of beneficial effects:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[6][7]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within the pyrazole ring, impacting its pKa and lipophilicity (LogP).[8] This allows for the fine-tuning of a compound's solubility, permeability, and oral absorption.
-
Increased Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[7]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.[9]
This guide will explore how these fundamental principles are applied in practice, from the synthetic chemist's bench to the development of clinically successful drugs.
Synthetic Strategies for Accessing Fluorinated Pyrazole Cores
The synthesis of fluorinated pyrazoles requires careful consideration of the timing and method of fluorine introduction. Broadly, these strategies can be divided into two categories: building the pyrazole ring with pre-fluorinated precursors or direct fluorination of a pre-formed pyrazole ring. The former is generally more common and regioselective.
The Knorr-Paal Synthesis: A Classic Approach with a Modern Twist
The Knorr-Paal pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a workhorse for constructing the pyrazole core.[10] To synthesize fluorinated pyrazoles, fluorinated 1,3-dicarbonyls are commonly employed.
Diagram 1: General Scheme of the Knorr-Paal Pyrazole Synthesis
Caption: Knorr-Paal synthesis of fluorinated pyrazoles.
A prominent example of this strategy is the synthesis of Celecoxib , a selective COX-2 inhibitor containing a trifluoromethyl group.
This two-step protocol illustrates the practical application of the Knorr-Paal synthesis for preparing a key fluorinated pharmaceutical.
Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
To a solution of p-methylacetophenone and ethyl trifluoroacetate in an aprotic organic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The use of a strong, non-nucleophilic base is crucial to deprotonate the methyl ketone without competing side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding 15% hydrochloric acid at 30-35 °C. This neutralizes the excess base and protonates the enolate intermediate.
-
Separate the organic layer, and evaporate the solvent under reduced pressure.
-
The resulting residue can be crystallized from a non-polar solvent like heptane to yield the desired 1,3-dicarbonyl compound.[11]
Step 2: Cyclization with 4-Sulfamoylphenylhydrazine Hydrochloride to Yield Celecoxib
-
In a suitable reaction vessel, dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfamoylphenylhydrazine hydrochloride in ethanol.[11]
-
Heat the mixture to 55-60 °C and maintain this temperature for 6 hours. The elevated temperature facilitates the condensation and subsequent cyclization.
-
Cool the reaction mixture to 0 °C and allow it to stand for 8 hours to promote crystallization of the product.
-
Filter the resulting solid and dry under vacuum to obtain crude Celecoxib.
-
Recrystallization from ethanol can be performed to obtain the final product with high purity.[11]
Synthesis of Difluoromethylated Pyrazoles
The difluoromethyl (CHF2) group is another important fluorinated motif in medicinal chemistry. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for several modern fungicides, provides a good case study.[12]
This multi-step synthesis highlights a different approach to constructing the fluorinated pyrazole core.
-
Difluoroacetylation: React dimethylaminovinyl methyl ketone (DMAB) with difluoroacetyl fluoride (DFAF) in the presence of triethylamine (Et3N). The triethylamine acts as a base to trap the HF generated during the reaction. This step proceeds in high yield.
-
Cyclization: The resulting intermediate is then cyclized with methylhydrazine. The addition of dimethylamine (Me2NH) is crucial in this step to control the formation of isomers.
-
Crystallization: The desired isomer can be selectively crystallized to remove any minor isomeric impurities.
-
Oxidation: The acetyl group on the pyrazole ring is then oxidized to a carboxylic acid using sodium hypochlorite (NaOCl). Interestingly, the product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, can act as a phase-transfer catalyst in this step, facilitating the reaction.[13]
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine can have a dramatic and predictable impact on a molecule's pKa and lipophilicity (LogP), two key parameters that govern its pharmacokinetic profile.
Modulation of pKa
Fluorine is a highly electron-withdrawing element. When incorporated into a pyrazole ring, it can significantly lower the pKa of the molecule, making it more acidic.[8] This is due to the inductive effect of the fluorine atom(s), which stabilizes the conjugate base. This modulation of pKa can be critical for optimizing a drug's solubility and its ability to interact with biological targets.
Tuning Lipophilicity (LogP)
The effect of fluorine on lipophilicity is more complex. While a single fluorine atom can sometimes decrease lipophilicity due to its polarity, polyfluorinated groups like trifluoromethyl (CF3) and difluoromethyl (CHF2) generally increase lipophilicity.[8][14] This is because the fluorine atoms create a more hydrophobic surface. The ability to fine-tune LogP is invaluable for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Pyrazole Analogs
| Compound | Fluorine Substitution | pKa | LogP | Rationale for Change |
| Pyrazole | None | ~2.5 | ~0.4 | Baseline |
| 3-Trifluoromethylpyrazole | CF3 at C3 | Lower | Higher | The strongly electron-withdrawing CF3 group lowers the pKa and increases lipophilicity. |
| 3-Difluoromethylpyrazole | CHF2 at C3 | Lower | Higher | The CHF2 group is also electron-withdrawing and increases lipophilicity, but to a lesser extent than CF3. |
| 4-Fluoropyrazole | F at C4 | Lower | Similar/Slightly Lower | The single fluorine atom lowers the pKa but has a more modest effect on LogP. |
Note: The pKa and LogP values are approximate and can vary depending on the specific substituents on the pyrazole ring.
Medicinal Chemistry Applications of Fluorinated Pyrazoles
The unique properties of fluorinated pyrazoles have led to their successful application in a wide range of therapeutic areas.
Anti-inflammatory Agents: The Celecoxib Story
As previously discussed, Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. The trifluoromethyl group on the pyrazole ring is crucial for its activity and selectivity.
Diagram 2: COX-2 Signaling Pathway and Inhibition by Celecoxib
Caption: EGFR signaling cascade leading to cell proliferation.
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Fluorinated pyrazoles have been explored as CDK inhibitors. The pyrazole scaffold can mimic the purine ring of ATP, the natural substrate of kinases, allowing for competitive inhibition.
Diagram 4: Simplified CDK Signaling in the Cell Cycle
Caption: Cyclin-CDK complexes drive the cell cycle.
Table 2: Selected Fluorinated Pyrazole-Based Kinase Inhibitors and their Activities
| Compound Class | Target Kinase | IC50 | Therapeutic Area | Reference |
| Pyrazole-thiadiazole hybrid | EGFR | 0.024 µM | Oncology | [15] |
| 3,5-disubstituted pyrazole | Pancreatic Ductal Adenocarcinoma Cell Lines | 0.192 - 0.924 µM | Oncology | [2] |
| 4-Fluoropyrazole hybrid | NPYY5 Receptor | 0.22 - 2.2 nM | Obesity, Depression | [16] |
| Fluorinated pyrazole analogue | HCV Genotype-lb | 0.083 µM | Antiviral | [16] |
Other Therapeutic Areas
The applications of fluorinated pyrazoles extend beyond inflammation and oncology. They have shown promise as:
-
Antiviral agents: Targeting viral enzymes and replication processes. [16]* Antifungal agents: Inhibiting fungal growth. [17]* Antidepressants and agents for neurological disorders: Modulating receptors in the central nervous system. [16]
Conclusion and Future Perspectives
The incorporation of fluorine into the pyrazole scaffold is a well-established and highly successful strategy in medicinal chemistry. The unique properties of fluorine allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, and as new synthetic methodologies for the precise introduction of fluorine emerge, we can expect to see the continued development of innovative and life-saving drugs based on the fluorinated pyrazole motif. The future of this field lies in the continued exploration of novel fluorinated substituents and their application to a broader range of biological targets.
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Methodological & Application
Application Notes & Protocols: The Versatile Role of Pyrazole Derivatives in Advanced Organic Light-Emitting Diodes (OLEDs)
Intended Audience: Researchers, materials scientists, and professionals in optoelectronics and drug development exploring novel applications of heterocyclic compounds.
Abstract: This document provides a comprehensive technical guide on the application of pyrazole derivatives in the field of Organic Light-Emitting Diodes (OLEDs). Pyrazole-based materials have emerged as a highly promising class of organic semiconductors due to their intrinsic electronic properties, high thermal stability, and synthetic versatility. We will explore their multifunctionality as emitters, host materials, and charge transporters, providing the scientific rationale behind their performance. Detailed protocols for the synthesis of a representative pyrazole compound and the fabrication of an OLED device are included to bridge theory with practical application.
Introduction: Why Pyrazole Derivatives for OLEDs?
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the foundation of a vast family of organic compounds.[1][2][3][4] While extensively studied for their pharmacological activities, their unique physicochemical properties make them exceptional candidates for optoelectronic applications.[1][2][3][4]
The core advantages of the pyrazole moiety in OLED materials stem from:
-
Inherent Electron-Deficient Nature: The two nitrogen atoms in the pyrazole ring create an electron-deficient system. This property is crucial for developing high-performance electron-transporting materials (ETMs) and host materials with balanced charge injection and transport.[5][6]
-
High Triplet Energy (ET): Many pyrazole derivatives possess a high triplet energy level (the energy gap between the ground state and the lowest triplet excited state). This is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer to the phosphorescent dopant without energy loss.[5][7][8]
-
Excellent Thermal and Morphological Stability: The rigid, aromatic structure of the pyrazole ring imparts high thermal stability and a high glass transition temperature (Tg) to its derivatives.[9] This is vital for ensuring the long operational lifetime of OLED devices by preventing crystallization of the thin organic films during operation.
-
Tunable Photophysical Properties: The pyrazole core can be readily functionalized at multiple positions. This synthetic accessibility allows for precise tuning of the molecule's frontier molecular orbitals (HOMO/LUMO levels), emission color, and charge transport characteristics.[10]
These combined features enable pyrazole derivatives to perform diverse and critical functions within the complex architecture of a modern OLED device.
Multifunctional Roles of Pyrazole Derivatives in OLEDs
The strategic placement and molecular design of pyrazole derivatives allow them to serve in several key layers of an OLED stack.
Caption: Role of pyrazole derivatives in an OLED.
Emitters: The Quest for Pure and Stable Blue
Achieving efficient and stable deep-blue emission is a critical challenge in OLED technology for full-color displays and white lighting.[11][12] Pyrazole derivatives have shown significant promise in this area.[13]
-
Causality: By attaching suitable chromophoric groups (like pyrene or phenyl groups) to the pyrazole core, molecules can be designed to emit light in the blue region of the spectrum.[12][13] The rigid structure helps to minimize non-radiative decay pathways, leading to higher fluorescence quantum yields. Pyrazoline derivatives, in particular, have been noted for their excellent blue photoluminescence and electroluminescence characteristics.[13]
Host Materials: Enabling High-Efficiency Phosphorescence
In PhOLEDs, a host material constitutes the bulk of the emissive layer, with a small amount of a phosphorescent guest (dopant) dispersed within it. The host must facilitate charge transport and efficiently transfer its energy to the guest.
-
Causality: Pyrazole derivatives excel as hosts due to their aforementioned high triplet energy (ET > 2.75 eV).[5][7] This high ET is essential to confine the triplet excitons on the phosphorescent guest molecules (e.g., green or blue iridium(III) complexes), preventing back-energy transfer and ensuring that all excitons contribute to light emission.[8] Bipolar host materials, which can transport both electrons and holes, have been developed by combining an electron-donating unit (like carbazole) with an electron-accepting pyrazole unit.[5][7] This balanced charge transport leads to a wider recombination zone within the emissive layer, reducing efficiency roll-off at high brightness.
Electron-Transporting Layer (ETL) Materials
The ETL facilitates the transport of electrons from the cathode to the emissive layer and often doubles as a hole-blocking layer (HBL), preventing holes from leaking out of the EML.
-
Causality: The intrinsic electron-deficient character of the pyrazole ring results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection from the cathode (or an adjacent electron-injection layer).[14][15] This reduces the device's turn-on voltage. Furthermore, a deep Highest Occupied Molecular Orbital (HOMO) level creates a large energy barrier for holes, effectively confining them within the emissive layer to enhance recombination efficiency.[16]
Performance Data of Pyrazole-Based OLEDs
The versatility of pyrazole derivatives is evident in the high-performance devices they enable. The following table summarizes representative data from published research, showcasing their effectiveness in different roles.
| Device Role | Pyrazole Derivative Type | Emitter (Color) | Max. EQE (%) | Max. Current Eff. (cd/A) | CIE (x, y) | Reference |
| Host | Carbazole-Pyrazole (m-CzDPz) | FIrpic (Blue PhOLED) | 26.8% | 48.3 | N/A | [5][7] |
| Host | Carbazole-Pyrazole (3-CzDPz) | Ir(ppy)3 (Green PhOLED) | 29.0% | 91.2 | N/A | [5][7] |
| Host | Carbazole-Pyrazole (3-CzDPz) | Blue TADF | 15.8% | 26.2 | N/A | [7] |
| Emitter | Pyrene-Benzimidazole | Non-doped Blue | 4.3% | N/A | (0.148, 0.130) | [17] |
| ETL | Seven-member-ring fused | Green Phosphor | >10% (device) | 33.9 | N/A | [9][16] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.
Experimental Protocols
The following sections provide generalized, step-by-step protocols. Note: These are illustrative and must be adapted based on the specific target molecule and available laboratory equipment. All procedures should be performed in accordance with standard laboratory safety practices.
Protocol 1: Synthesis of a Representative Pyrazole Derivative
This protocol outlines a common method for synthesizing 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-diketone with a hydrazine derivative, a foundational reaction in pyrazole chemistry.[10]
Caption: General workflow for pyrazole synthesis.
Methodology:
-
Reagent Preparation:
-
Dissolve the starting 1,3-diketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or N,N-dimethylacetamide) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[10]
-
Prepare a solution of the corresponding arylhydrazine hydrochloride (1.1 eq) in the same solvent.
-
-
Reaction:
-
Causality: The condensation reaction is often acid-catalyzed. If starting from a hydrazine salt, a base like sodium acetate may be added to free the hydrazine. If using hydrazine hydrate, a catalytic amount of acid (e.g., HCl, H2SO4) can accelerate the reaction.
-
Add the arylhydrazine solution dropwise to the diketone solution at room temperature.
-
Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 4 to 24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Pour the reaction mixture into a beaker of cold water or methanol to precipitate the crude product.
-
Causality: The organic pyrazole product is typically insoluble in water, allowing for easy separation from the polar solvent and inorganic salts.
-
Collect the solid precipitate by vacuum filtration, washing with water and then a small amount of cold solvent (e.g., ethanol) to remove impurities.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Purify the material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography separates the desired product from unreacted starting materials and side products based on polarity.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene).
-
-
Self-Validation/Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
-
-
Protocol 2: Fabrication of a Pyrazole-Based OLED Device
This protocol describes the fabrication of a multi-layer OLED using thermal evaporation in a high-vacuum environment, a standard technique for producing high-performance small-molecule OLEDs.[18]
Caption: Workflow for OLED fabrication and testing.
Methodology:
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).
-
The substrates are then dried with a nitrogen gun.
-
Causality: This rigorous cleaning process is critical to remove particulate and organic contamination, ensuring good film adhesion and preventing electrical shorts.
-
Immediately before loading into the vacuum chamber, the ITO surface is treated with UV-ozone for 10-15 minutes to increase its work function and improve hole injection.
-
-
Thin Film Deposition:
-
The cleaned substrates are loaded into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
The organic materials and metals are placed in separate thermal evaporation sources (e.g., tungsten boats or quartz crucibles).
-
The layers are deposited sequentially by heating the sources and allowing the materials to sublimate onto the substrate. The thickness of each layer is monitored in real-time using a quartz crystal microbalance. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., 4,4′,4″-Tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA) (60 nm)
-
Hole Transport Layer (HTL): e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) (20 nm)
-
Emissive Layer (EML): Co-evaporation of a pyrazole-based host with a phosphorescent dopant (e.g., 90:10 wt%, 30 nm)
-
Electron Transport Layer (ETL): A pyrazole-based ETL material (30 nm)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF) (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
-
Causality: Each layer is deposited at a controlled rate (e.g., 0.1-0.2 nm/s for organics, 1 nm/s for Al) to ensure uniform, amorphous films, which are essential for stable device operation.
-
-
Encapsulation:
-
Causality: OLED materials, particularly the low work function cathode, are highly sensitive to oxygen and moisture. To ensure a long device lifetime, the completed device must be immediately transferred to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation using a UV-cured epoxy and a glass lid.
-
-
Self-Validation/Characterization:
-
The performance of the encapsulated device is measured using a source meter and a spectroradiometer.
-
Key metrics are recorded:
-
Current density-voltage-luminance (J-V-L) characteristics.
-
Electroluminescence (EL) spectrum and CIE color coordinates.
-
External Quantum Efficiency (EQE) and Power Efficacy (lm/W) are calculated from the J-V-L and EL data.
-
-
Challenges and Future Outlook
While pyrazole derivatives have demonstrated remarkable success, challenges remain. For blue emitters, further improvements in lifetime and color purity are needed to meet demanding display industry standards. For host and transport materials, simplifying synthesis to reduce costs and enhancing charge mobility will be key areas of future research. The continued exploration of novel pyrazole architectures, including dendritic and polymeric structures, promises to further unlock their potential and solidify their role as indispensable components in the future of OLED technology.
References
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National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]
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Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]
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Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC, 10(5), 1124. [Link]
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Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed, 10(5), 1124. [Link]
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Karlsruhe Institute of Technology. (2023). Organic Light-emitting Diodes: Making the Blue Shine Brighter and Longer. [Link]
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Duan, L., et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. ACS Applied Materials & Interfaces, 7(50), 27790-27798. [Link]
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Wang, Q., et al. (2021). Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. Journal of Materials Chemistry C, 9(3), 734-753. [Link]
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Al-Attar, H. A., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Materials, 14(21), 6598. [Link]
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El-Sayed, M. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
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Vicentini, C. B., et al. (2004). Synthesis of pyrazole derivatives and their evaluation as photosynthetic electron transport inhibitors. Journal of Agricultural and Food Chemistry, 52(7), 1898-1906. [Link]
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Volyniuk, D., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 11(12), 2058. [Link]
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Buckley, A. (Ed.). (2013). Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications. Woodhead Publishing. [Link]
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ResearchGate. (n.d.). Pyrazoline derivatives for blue color emitter in organic electroluminescent devices. [Link]
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Jenekhe, S. A., & Chen, X. L. (2000). Electron Transport Materials for Organic Light-Emitting Diodes. Chemical Reviews, 100(1), 169-218. [Link]
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Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. [Link]
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Garcias-Salas, C., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Polymers, 10(11), 1249. [Link]
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Duan, L., et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. PubMed, 7(50), 27790-27798. [Link]
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Al-Attar, H. A., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central, 14(21), 6598. [Link]
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Singh, A., et al. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Omega, 9(1), 1339-1347. [Link]
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Adachi, C. (n.d.). Electron Injection/Transport Mechanism in OLEDs Unraveled by Producing Ultralow-Work-Function Electrodes. Confit. [Link]
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Mat Salleh, M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. [Link]
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Alfafa, D., et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Electronics, Electromedical Engineering, and Medical Informatics, 5(3), 125-132. [Link]
-
Lee, C.-L., et al. (2023). Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. Journal of Materials Chemistry C, 11(4), 1481-1489. [Link]
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ResearchGate. (n.d.). Materials for Organic Light Emitting Diode (OLED). [Link]
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Duan, L., et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. ACS Publications. [Link]
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Application Notes and Protocols for Antimicrobial Assays of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Introduction: The Growing Potential of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Among the myriad of heterocyclic compounds explored for therapeutic purposes, pyrazole derivatives have emerged as a particularly promising class of molecules.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold, and its derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The inherent stability and the capacity for diverse substitutions on the pyrazole ring allow for the fine-tuning of its pharmacological profile.[1]
The antimicrobial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[4] While the precise mechanisms can vary depending on the specific substitutions, proposed modes of action include the disruption of the bacterial cell wall, inhibition of key enzymes like topoisomerase II and IV, and interference with microbial metabolism.[4] The structural diversity of pyrazole-based compounds allows for the exploration of a vast chemical space, offering opportunities to identify novel agents with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of a specific pyrazole derivative, 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine . The following sections will detail the essential protocols for determining its inhibitory and cidal activity against a panel of relevant microorganisms, offer insights into the rationale behind experimental choices, and provide a template for data presentation and interpretation.
Compound of Interest: this compound
Chemical Structure:
Note: This is a simplified 2D representation.
The structure of this compound incorporates a pyrazole core, a key feature associated with antimicrobial activity. The presence of a 3-fluorobenzyl group at the N1 position and an amine group at the C4 position are significant modifications that can influence the compound's physicochemical properties and its interaction with microbial targets. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability and binding affinity. The amine group can contribute to the molecule's polarity and potential for hydrogen bonding. A thorough investigation of this compound's antimicrobial profile is therefore warranted.
Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating standard methodologies recognized in the field of antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Rationale: This assay provides a precise measure of the compound's potency and is considered a gold-standard for susceptibility testing. The use of 96-well plates allows for high-throughput screening of multiple concentrations and microbial strains.
Materials:
-
This compound (stock solution of known concentration, e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates (sterile, U-bottom)
-
Microbial cultures (logarithmic growth phase)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Resazurin sodium salt solution (for viability indication)
-
Multichannel pipette
-
Incubator
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Create a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate. For example, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects microbial growth (typically ≤1%).
-
-
Inoculum Preparation:
-
Grow microbial cultures to the mid-logarithmic phase.
-
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions, the positive control, and the growth control (no compound).
-
Include a sterility control well with broth only.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, add a viability indicator like resazurin. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration where the original color is retained.
-
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Rationale: While the MIC indicates growth inhibition, the MBC/MFC provides information on the cidal (killing) activity of the compound. This is a crucial parameter for understanding the therapeutic potential of a new antimicrobial agent.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile spreaders or loops
Step-by-Step Protocol:
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Spot or spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
-
MBC/MFC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Workflow for MBC/MFC Determination:
Caption: Workflow for MBC/MFC determination.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and analysis.
Hypothetical Antimicrobial Activity Data:
| Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Candida albicans | ATCC 90028 | 32 | 64 |
| Ciprofloxacin | - | 0.5 | 1 |
| Fluconazole | - | 2 | 4 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation.
Interpretation of Results:
-
Bacteriostatic vs. Bactericidal/Fungistatic vs. Fungicidal: The relationship between the MIC and MBC/MFC values can indicate the nature of the antimicrobial activity. If the MBC/MFC is close to the MIC (e.g., within four-fold), the compound is generally considered cidal. A large difference between the MBC/MFC and MIC suggests static activity.
-
Spectrum of Activity: The range of microorganisms inhibited by the compound defines its spectrum of activity. A broad-spectrum agent is active against both Gram-positive and Gram-negative bacteria, while a narrow-spectrum agent is active against a limited range of microbes.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the comprehensive evaluation of the antimicrobial properties of this compound. A systematic approach, beginning with the determination of MIC and progressing to MBC/MFC, will elucidate the compound's potency and spectrum of activity. Further investigations could include time-kill kinetic studies to understand the dynamics of microbial killing, mechanism of action studies to identify the cellular targets, and in vivo efficacy studies in animal models of infection. The exploration of pyrazole derivatives like this compound holds significant promise in the ongoing search for novel therapeutic agents to combat the growing threat of antimicrobial resistance.
References
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El-Sayed, M. A. A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(20), 3748. Available at: [Link]
-
Rudrawar, S., & Patel, B. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 125-141. Available at: [Link]
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Petrucci, R., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 444. Available at: [Link]
-
PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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- Gondru, R., et al. (2018). Synthesis and evaluation of thiazolidinone–pyrazole conjugates as anticancer and antimicrobial agents. Future Medicinal Chemistry, 10(9), 1017-1036.
- Ansari, A., Ali, A., & Asif, M. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
- Harikrishna, N., et al. (2016). Synthesis, and antitubercular and antimicrobial activity of 1′-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives. New Journal of Chemistry, 40(1), 73-76.
- Ziarani, G. M., et al. (2016). Synthesis of 6-amino-5-cyanodihydropyrano [2,3-c] pyrazoles using a green, one-pot and efficient method. RSC advances, 6(10), 8425-8431.
- Hegde, J. C., et al. (2012). Synthesis and antimicrobial activity of some new pyrimidine annulated dihydropyrano [2, 3-c] pyrazole derivatives. European journal of medicinal chemistry, 55, 109-114.
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Application Notes and Protocols for the Experimental Study of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and investigational agents.[1][2] Pyrazole-containing compounds exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[3][4] A significant portion of this therapeutic versatility stems from the ability of the pyrazole scaffold to serve as a highly effective framework for the design of protein kinase inhibitors.[1][2][5] Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural adaptability of the pyrazole ring allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition.[1][6][7]
This document provides a comprehensive experimental framework for the investigation of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine , a novel pyrazole derivative with therapeutic potential. While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors, particularly those targeting cell proliferation and survival pathways, forms the basis of our hypothesized mechanism of action.[8][9] Specifically, the presence of the N-benzyl pyrazole core is a common feature in compounds designed to inhibit kinases within oncogenic signaling cascades.[8]
This guide is intended for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered experimental approach, commencing with broad-spectrum kinase profiling and progressively narrowing the focus to identify specific molecular targets, elucidate the mechanism of action, and evaluate the compound's cellular and potential preclinical efficacy. The protocols provided herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure the generation of robust and reproducible data.
Physicochemical Properties of this compound
A foundational understanding of the compound's physicochemical properties is essential for accurate experimental design, particularly for stock solution preparation and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FN₃ | |
| Molecular Weight | 191.20 g/mol | |
| XLogP3-AA | 1.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 |
Experimental Workflow: A Phased Approach to Target Deconvolution and Functional Characterization
The proposed experimental plan is structured in a four-phase workflow. This design allows for go/no-go decisions at the end of each phase, ensuring an efficient allocation of resources.
Caption: A four-phase experimental workflow for the comprehensive study of this compound.
Phase 1: Initial Screening and Target Class Identification
Objective: To determine if this compound possesses kinase inhibitory activity and to assess its general anti-proliferative effects on cancer cell lines.
Protocol 1.1: Broad-Spectrum Kinase Panel Screen
Rationale: A broad kinase panel screen is the most efficient method to identify initial kinase targets from a large selection of the human kinome. This unbiased approach provides a selectivity profile, which is crucial for understanding potential on-target and off-target effects.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Format: Utilize a reputable contract research organization (CRO) or a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology). A radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based assay format is recommended.
-
Screening Concentration: A single, high concentration (e.g., 1 or 10 µM) is typically used for initial screening to maximize the chances of detecting inhibitory activity.
-
Data Analysis: The primary endpoint is the percent inhibition of kinase activity compared to a vehicle control (DMSO). Hits are typically defined as kinases exhibiting >50% or >70% inhibition.
Self-Validation: The screening service should provide data for a known inhibitor for each kinase as a positive control, ensuring the validity of the assay.
Protocol 1.2: Cell Viability/Proliferation Assays
Rationale: This assay provides a functional readout of the compound's effect on cancer cell growth. A panel of cell lines from different cancer types (e.g., leukemia, lung, breast, colon) should be used to identify potential tissue-specific sensitivities.[3]
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MOLM-13 for FLT3-mutant AML, HCT116 for colon cancer, MCF-7 for breast cancer) in their recommended media.
-
Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability, or an MTS/XTT assay.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Phase 2: Target Validation and Potency Determination
Objective: To confirm the direct interaction of the compound with the "hit" kinases identified in Phase 1 and to quantify its potency and cellular target engagement.
Protocol 2.1: In Vitro IC₅₀ Determination
Rationale: This is a dose-response experiment to determine the concentration of the compound required to inhibit 50% of the target kinase's activity in a biochemical assay. This provides a quantitative measure of potency.
Methodology:
-
Assay Setup: Use a purified, recombinant version of the hit kinase(s). Assays can be luminescence-based (e.g., ADP-Glo™, Promega), which measures ADP production, or fluorescence-based.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of this compound.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase to ensure accurate determination of competitive inhibition.[10]
-
Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Expected Data Summary:
| Kinase Target | IC₅₀ (nM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
Protocol 2.2: Cellular Target Engagement Assays
Rationale: It is crucial to confirm that the compound engages its intended target within the complex environment of a living cell. This validates that the observed cellular effects are due to on-target activity.
Methodology (Example using NanoBRET™ Target Engagement Assay, Promega):
-
Cell Line Engineering: Use a cell line that expresses the target kinase fused to a NanoLuc® luciferase.
-
Tracer Titration: First, determine the optimal concentration of the fluorescent tracer for the target kinase.
-
Compound Competition: Treat the cells with varying concentrations of this compound, followed by the addition of the fluorescent tracer.
-
BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emissions. The BRET ratio is calculated from these values.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of the compound indicates displacement of the tracer and engagement of the target. Calculate the IC₅₀ for target engagement.
Phase 3: Mechanism of Action and Pathway Analysis
Objective: To elucidate the downstream cellular consequences of target inhibition.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Protocol 3.1: Western Blot Analysis of Downstream Signaling
Rationale: If the target kinase is part of a known signaling cascade (e.g., PI3K/AKT/mTOR), Western blotting can be used to measure the phosphorylation status of its downstream substrates. A decrease in substrate phosphorylation upon compound treatment provides strong evidence for on-target pathway modulation.
Methodology:
-
Cell Treatment: Treat a sensitive cell line with this compound at concentrations around its GI₅₀ value for various time points (e.g., 1, 6, 24 hours).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates (e.g., p-AKT/AKT, p-S6K/S6K, p-4E-BP1/4E-BP1). Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify band intensities using densitometry software.
Protocol 3.2: Cell Cycle and Apoptosis Assays
Rationale: To determine if the observed anti-proliferative effects are due to cell cycle arrest or the induction of programmed cell death (apoptosis).
Methodology:
-
Cell Treatment: Treat cells as described for Western blotting.
-
Cell Cycle Analysis:
-
Fix cells in ethanol.
-
Stain DNA with propidium iodide (PI).
-
Analyze the DNA content of single cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Stain treated cells with Annexin V-FITC and PI.
-
Analyze by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.
-
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a robust and logical pathway for the comprehensive investigation of this compound. By systematically progressing from broad screening to specific mechanistic studies, researchers can efficiently deconvolve the compound's biological target(s) and cellular functions. Positive outcomes from these studies, particularly the demonstration of potent and selective kinase inhibition coupled with on-target anti-proliferative and pro-apoptotic effects in cancer cells, would provide a strong rationale for advancing this compound into preclinical in vivo studies, such as xenograft models in mice. The versatility of the pyrazole scaffold suggests that this compound could be a valuable lead compound for the development of a novel targeted therapy.
References
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Med. Chem. Lett. URL: [Link]
- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
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N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. URL: [Link]
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1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868. PubChem. URL: [Link]
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This compound. Sinfoo Biotech. URL: [Link]
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Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Med. Chem. Lett. URL: [Link]
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Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. URL: [Link]
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Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. J. Med. Chem. URL: [Link]
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Current status of pyrazole and its biological activities. J. Med. Chem. URL: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. URL: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. URL: [Link]
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Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). J. Med. Chem. URL: [Link]
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PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. URL: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. URL: [Link]
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Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. URL: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. URL: [Link]
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Comprehensive NMR Characterization of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine: A Multi-dimensional Approach to Unambiguous Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of fluorinated motifs and pyrazole scaffolds in medicinal chemistry has produced numerous compounds of significant therapeutic interest. 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine is a key exemplar, incorporating the bioisosteric benefits of fluorine and the versatile pharmacophoric properties of the aminopyrazole core. Unambiguous structural verification of such molecules is paramount for regulatory submission, patent protection, and advancing drug discovery programs. This application note provides a comprehensive guide to the complete NMR characterization of this compound, leveraging a suite of 1D and 2D NMR experiments. We detail not only the protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating characterization workflow.
Introduction: The Chemical and Pharmaceutical Context
The pyrazole ring is a privileged scaffold in drug design, present in blockbuster drugs such as Celecoxib (anti-inflammatory) and Sildenafil (vasodilator). Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a desirable core structure.[1][2][3] The introduction of a 4-amino group provides a key vector for further functionalization or interaction with biological targets.
Simultaneously, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 3-fluorobenzyl substituent can profoundly influence molecular properties such as lipophilicity, metabolic stability (by blocking potential sites of oxidation), and binding affinity through unique electronic interactions.[4][5] The precise characterization of the final structure, including the unequivocal confirmation of the N1-benzylation regiochemistry, is therefore a non-negotiable step in the synthetic and drug development workflow.
This guide establishes a definitive analytical workflow for this compound, focusing on the synergistic use of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques to resolve any structural ambiguity.
Foundational Principles: What to Expect from the Spectra
A successful NMR analysis begins with a theoretical understanding of the molecule's expected spectral features. The structure presents several distinct spin systems: the disubstituted pyrazole ring, the metasubstituted fluorobenzyl ring, a benzylic methylene bridge, and an amino group.
-
¹H NMR: Expect two distinct singlets (or narrow doublets) for the pyrazole protons (H3 and H5). The fluorobenzyl group will present a more complex pattern of four aromatic protons. The benzylic CH₂ protons should appear as a sharp singlet, while the -NH₂ protons may be a broad singlet, often variable in chemical shift and potentially unobservable due to rapid exchange with trace water or quadrupolar broadening from the adjacent ¹⁴N nucleus.[6]
-
¹³C NMR: The spectrum will show ten distinct carbon signals. The presence of the electronegative fluorine atom will induce through-bond J-coupling, splitting the signals of the carbons in the fluorobenzyl ring (¹JCF, ²JCF, ³JCF, etc.).[7][8] DEPT-135 experiments are crucial for differentiating between CH, CH₂, and CH₃ (absent in this molecule) carbons.[9][10]
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[11] A single resonance is expected, which will be split into a triplet by coupling to the two ortho protons (H2' and H4') on the benzyl ring. This provides immediate confirmation of the 3-fluoro substitution pattern.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for definitive assignment.[12][13][14]
-
COSY will establish proton-proton connectivities within the fluorobenzyl ring.
-
HSQC will correlate each proton directly to its attached carbon.
-
HMBC is the ultimate tool for piecing the molecular puzzle together, revealing 2- and 3-bond correlations between protons and carbons. Crucially, it will show a correlation from the benzylic CH₂ protons to carbons in both the pyrazole and benzyl rings, unambiguously confirming the N1-substitution site.
-
Experimental Workflow and Protocols
A logical workflow ensures that data is collected efficiently and provides a self-consistent, verifiable result.
Caption: Overall workflow for complete NMR characterization.
Protocol 1: Sample Preparation
-
Analyte: Weigh approximately 15 mg of this compound.
-
Solvent: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice as it readily dissolves a wide range of organic compounds and its residual proton signal (δ ~2.50 ppm) is typically clear of analyte signals. Crucially, it is a hydrogen bond acceptor, which slows down the N-H proton exchange rate, often allowing for the observation of the -NH₂ signal as a distinct, albeit sometimes broad, peak.[15][16]
-
-
Mixing: Vortex the NMR tube for ~30 seconds until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but for modern spectrometers, referencing to the residual solvent peak of DMSO-d₆ (¹H: 2.50 ppm; ¹³C: 39.52 ppm) is standard and sufficient.[17]
Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT-135, ¹⁹F)
Instrument: Assumes a 400 MHz or higher field spectrometer.
| Parameter | ¹H NMR | ¹³C{¹H} NMR | DEPT-135 | ¹⁹F NMR |
| Pulse Program | zg30 | zgpg30 | dept135 | zgfl |
| Spectral Width | ~16 ppm | ~220 ppm | ~220 ppm | ~250 ppm |
| Acquisition Time | ~2.5 s | ~1.2 s | ~1.2 s | ~1.0 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s | 2.0 s |
| Number of Scans (ns) | 16 | 1024 | 256 | 64 |
| Rationale for Choices | A 30° pulse (zg30) and a 2s delay provide a good balance between signal intensity and acquisition speed for quantitative analysis. 16 scans are usually sufficient for good signal-to-noise (S/N). | A larger spectral width is needed. Proton decoupling (pg30) simplifies the spectrum to singlets. A higher number of scans is required due to the low natural abundance of ¹³C. | Uses a specific pulse sequence to differentiate carbon types based on the number of attached protons, providing critical multiplicity information. | ¹⁹F is a highly sensitive nucleus, requiring fewer scans. A wide spectral width is used to ensure the signal is captured.[11] |
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| F2 (¹H) Spectral Width | ~10 ppm | ~10 ppm | ~10 ppm |
| F1 (¹H/¹³C) Spectral Width | ~10 ppm | ~165 ppm | ~200 ppm |
| Number of Scans (ns) | 2 | 4 | 8 |
| Number of Increments | 256 | 256 | 512 |
| Rationale for Choices | Standard gradient-selected, phase-sensitive COSY. Minimal scans are needed as it correlates highly abundant ¹H nuclei. | Edited HSQC provides phase information to distinguish CH/CH₃ from CH₂ signals, correlating directly bonded nuclei. | Optimized for long-range couplings (typically 8-10 Hz). This is the key experiment for connecting molecular fragments across heteroatoms. More increments and scans are used to detect weaker, long-range correlations. |
Data Analysis and Structural Assignment
The following section details the expected results and provides a logical path to the final assignment.
Caption: Structure and numbering for NMR assignment.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on established chemical shift principles and data from similar structures.[18][19][20]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| H3 | ~7.8 - 8.0 | s | - | 1H | Pyrazole proton, deshielded by adjacent N. |
| H5 | ~7.2 - 7.4 | s | - | 1H | Pyrazole proton, less deshielded than H3. |
| H2' | ~7.1 - 7.3 | d | ³JHF ≈ 8-10 | 1H | ortho to F, ortho to CH₂. |
| H4' | ~7.0 - 7.2 | d | ³JHH ≈ 7-8 | 1H | ortho to F, meta to CH₂. |
| H5' | ~7.3 - 7.5 | t | ³JHH ≈ 7-8 | 1H | para to F, meta to CH₂. |
| H6' | ~7.0 - 7.2 | d | ³JHH ≈ 7-8 | 1H | meta to F, ortho to CH₂. |
| CH₂ | ~5.1 - 5.3 | s | - | 2H | Benzylic protons adjacent to pyrazole N1. |
| NH₂ | ~4.5 - 5.5 | s (broad) | - | 2H | Amine protons, exchangeable.[6] |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | DEPT-135 | JCF (Hz) | Assignment Rationale |
|---|---|---|---|---|
| C3 | ~135 - 138 | CH (+) | - | Pyrazole C-H, adjacent to two N atoms. |
| C4 | ~128 - 132 | C (absent) | - | Pyrazole C-NH₂, quaternary. |
| C5 | ~120 - 124 | CH (+) | - | Pyrazole C-H, adjacent to N1. |
| C1' | ~140 - 142 | C (absent) | ³JCF ≈ 6-8 | Benzyl quaternary, attached to CH₂. |
| C2' | ~114 - 116 | CH (+) | ²JCF ≈ 21-23 | Benzyl CH, ortho to F. |
| C3' | ~161 - 164 | C (absent) | ¹JCF ≈ 240-250 | Benzyl C-F, highly deshielded. |
| C4' | ~123 - 125 | CH (+) | ²JCF ≈ 20-22 | Benzyl CH, ortho to F. |
| C5' | ~130 - 132 | CH (+) | ³JCF ≈ 8-10 | Benzyl CH, para to F. |
| C6' | ~129 - 131 | CH (+) | ⁴JCF ≈ 3-4 | Benzyl CH, meta to F. |
| CH₂ | ~50 - 52 | CH₂ (-) | ⁴JCF ≈ 1-2 | Benzylic carbon. |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Fluorine | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment Rationale |
|---|
| F | ~ -110 to -115 | t | ³JHF ≈ 8-10 | Coupling to two ortho protons (H2' and H4'). |
Confirmation with 2D NMR
The final, unambiguous assignment relies on piecing together the data from the 2D spectra.
Caption: Key expected HMBC correlations for structural validation.
-
COSY Analysis: Look for cross-peaks between H2', H6', H5', and H4', confirming the spin system of the benzyl ring. No correlations are expected for the pyrazole protons or the CH₂ group, as they are isolated singlets.
-
HSQC Analysis: Draw vertical lines from each proton in the ¹H spectrum to its corresponding cross-peak in the HSQC, then horizontally to the ¹³C spectrum. This directly links each proton to its carbon (e.g., H3 to C3, H5 to C5, CH₂ to the CH₂ carbon, etc.), confirming the assignments made from 1D data.
-
HMBC Analysis - The Definitive Proof:
-
Confirming N1-Substitution: The most critical correlation will be from the benzylic CH₂ protons (~5.2 ppm). Expect to see cross-peaks to C5 of the pyrazole ring (~122 ppm) and to C1', C2', and C6' of the benzyl ring (~141, 115, and 130 ppm, respectively). This three-bond correlation to C5 proves the benzyl group is attached to N1, not N2.
-
Assigning the Benzyl Ring: Correlations from H5' to C1', C3', and C4' will confirm the assignments around the aromatic ring.
-
Assigning the Pyrazole Ring: The pyrazole proton H3 should show correlations to C5 and C4. The proton H5 should show correlations to C3, C4, and the benzylic CH₂ carbon.
-
Conclusion
By systematically applying a combination of 1D (¹H, ¹³C, DEPT-135, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete and unambiguous structural characterization of this compound can be achieved. This multi-faceted approach provides a self-validating dataset that confirms not only the constitution of the molecule but also the specific regiochemistry of substitution, which is a critical parameter in structure-activity relationship studies. The protocols and interpretive guide presented here offer a robust template for researchers in pharmaceutical and chemical sciences to confidently characterize this and other similarly complex heterocyclic systems.
References
-
ResearchGate. (2025). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Available at: [Link]
-
ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
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Magnetic Resonance in Chemistry. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]
-
ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]
-
ResearchGate. (n.d.). DEPT-135 NMR spectrum of compound ( 4b ). Available at: [Link]
-
University of Mumbai Department of Chemistry. (n.d.). Consequences of nuclei with quadrupole moments in NMR. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available at: [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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ResearchGate. (2026). Synthesis, structure characterization and antimicrobial activity of novel (1H-pyrazol-4-yl)(1,2,4-triazol-3-yl)methanone derivatives bearing isoquinoline moiety. Available at: [Link]
-
JoVE. (2025). NMR Spectroscopy Of Amines. Available at: [Link]
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Chemistry LibreTexts. (2025). Quadrupolar Coupling. Available at: [Link]
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University of Florida. (n.d.). Fluorine NMR. Available at: [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Available at: [Link]
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PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]
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Dovepress. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for RuH2(CO)(PPh3)3-Catalyzed Cycloaddition. Available at: [Link]
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Application Notes and Protocols for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
A Foreword on Methodical Diligence in Chemical Handling
In the landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the precision with which we handle our chemical entities. This guide is dedicated to the meticulous handling and storage of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine hydrochloride. The protocols and recommendations outlined herein are an amalgamation of established principles in chemical safety and specific data extrapolated from the free amine form and structurally analogous compounds. It is imperative to recognize that in the absence of a dedicated Safety Data Sheet (SDS) for the hydrochloride salt, a heightened sense of caution and a thorough, user-conducted risk assessment are paramount before commencing any experimental work.
Chemical and Physical Identity
A foundational understanding of the compound's properties is the first step towards its safe and effective utilization.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | - |
| Molecular Formula | C₁₀H₁₁ClFN₃ | Inferred from free base |
| Molecular Weight | 227.67 g/mol | Calculated from formula |
| CAS Number | 956395-22-5 (for free amine) | [1] |
| Appearance | Likely a solid | Inferred from related compounds[2] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet for the hydrochloride salt is not available, the hazard profile can be reasonably inferred from its constituent parts: the free amine and the hydrochloride moiety. The free amine, this compound, is classified with GHS07 for being harmful and an irritant.[1]
Anticipated Hazards:
-
Acute Oral Toxicity: Based on analogous compounds, it may be harmful if swallowed.[3]
-
Skin Irritation: The free amine is a known skin irritant.[1] The hydrochloride salt should be handled with the same precaution.
-
Serious Eye Irritation: The free amine causes serious eye irritation.[1] Assume the same for the hydrochloride salt.
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The following PPE is mandatory when handling this compound hydrochloride:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be necessary.
Caption: Mandatory PPE and ventilation workflow.
Storage and Stability: Preserving Compound Integrity
The stability of pyrazole derivatives, coupled with the known properties of amine hydrochloride salts and fluorinated aromatic compounds, informs the following storage recommendations.[4][5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | To minimize degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Amine salts can be hygroscopic; an inert atmosphere mitigates moisture absorption.[8] |
| Light | Protect from light. | Fluorinated aromatic compounds can be light-sensitive.[9] |
| Container | Keep in a tightly sealed, clearly labeled container. | To prevent contamination and ensure proper identification.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
The increased water solubility of amine salts compared to their free base counterparts is a key consideration in solution preparation.[10] However, without specific solubility data, an initial small-scale solubility test is advised.
Objective: To prepare a stock solution of a specified concentration.
Materials:
-
This compound hydrochloride
-
Volumetric flask
-
Spatula
-
Analytical balance
-
Appropriate solvent (e.g., DMSO, DMF, ethanol, or water - to be determined by user)
-
Personal Protective Equipment (PPE)
Procedure:
-
Pre-weighing: Tare a clean, dry weighing vessel on an analytical balance.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride.
-
Transfer: Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Dissolution: Add a small amount of the chosen solvent to the volumetric flask and gently swirl to dissolve the compound. Sonication may be used to aid dissolution.
-
Bringing to Volume: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (e.g., -20°C or -80°C for long-term storage).
Caption: Step-by-step stock solution preparation workflow.
Spill and Disposal Management
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.[3]
Conclusion: A Commitment to Safety and Scientific Rigor
The handling of any chemical compound, particularly one with an incomplete public safety profile, demands a proactive and informed approach. The guidelines presented in this document for this compound hydrochloride are designed to provide a robust framework for its safe handling and storage. Researchers are strongly encouraged to supplement this information with their own internal safety assessments and to always prioritize a culture of safety in the laboratory.
References
- Apollo Scientific. (n.d.). 3-(3-Fluorophenyl)-1H-pyrazol-5-amine Safety Data Sheet.
- Fisher Scientific. (n.d.). 3-(1H-Pyrazol-1-yl)benzaldehyde Safety Data Sheet.
-
PubChem. (n.d.). 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Shining light on fluoride detection: a comprehensive study exploring the potential of coumarin precursors as selective turn-on fluorescent chemosensors. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
- National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
- ACS Publications. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. ACS Omega.
- MDPI. (2023).
- National Center for Biotechnology Information. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. PubMed Central.
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
- MDPI. (2023).
- ResearchGate. (n.d.). Shining light on fluoride detection: A comprehensive study exploring the potential of coumarin precursors as selective turn-on fluorescent chemosensors | Request PDF.
- CymitQuimica. (2024). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- International Journal of Novel Research and Development. (2024).
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
Sources
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- 2. 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride | C11H12Cl2F3N3 | CID 44630914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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The Strategic Application of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: The Versatility of the Aminopyrazole Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the 4-aminopyrazole scaffold has emerged as a privileged structure, serving as a versatile cornerstone for the construction of a multitude of biologically active molecules.[1] Its inherent electronic properties and the synthetic accessibility of its derivatives make it an invaluable intermediate for targeting a diverse range of pathological conditions. This guide focuses on a particularly strategic intermediate, 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine , and delineates its synthesis, characterization, and application in the construction of complex heterocyclic systems, with a particular emphasis on kinase inhibitors. The introduction of the 3-fluorobenzyl group at the N1 position of the pyrazole ring is a deliberate design element, often employed to modulate physicochemical properties such as lipophilicity and metabolic stability, and to introduce specific interactions within the binding pockets of target proteins.[2]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that inform the synthetic route and its application.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀FN₃ | |
| Molecular Weight | 191.21 g/mol | |
| CAS Number | 956395-22-5 | |
| Appearance | Solid | |
| Purity | Typically >95% | |
| Hazard Statements | H315 (Causes skin irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) |
Note: The safety information provided is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Synthetic Strategy and Protocol
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the regioselective N-alkylation of 4-nitropyrazole, followed by the reduction of the nitro group. This approach is favored due to the ready availability of the starting materials and the generally high yields and purity of the products.
Figure 1: General synthetic scheme for this compound.
PART 1: Synthesis of 1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole
Causality of Experimental Choices:
The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. However, for 4-substituted pyrazoles, alkylation typically occurs predominantly at the N1 position due to steric hindrance from the C5 proton. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the SN2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the pyrazole anion. Potassium carbonate is a suitable base for this transformation, being strong enough to deprotonate the pyrazole and mild enough to avoid side reactions.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-nitropyrazole (1.0 eq.) in anhydrous DMF (5-10 mL per gram of 4-nitropyrazole) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add 3-fluorobenzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product in high purity.
PART 2: Synthesis of this compound
Causality of Experimental Choices:
The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method.[3] Alternatively, catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate offers a safer and more convenient option, avoiding the need for a pressurized hydrogen gas setup.[4] The choice between these methods often depends on the available equipment and safety considerations.
Detailed Protocol (Catalytic Transfer Hydrogenation):
-
Reaction Setup: In a round-bottom flask, suspend 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole (1.0 eq.) and palladium on carbon (10% w/w, 0.05-0.10 eq.) in a suitable solvent such as methanol or ethanol.
-
Addition of Hydrogen Donor: To the stirred suspension, add ammonium formate (5-10 eq.) in portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of the more polar amine product indicates the completion of the reaction (typically 1-3 hours).
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Characterization Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aminopyrazole protons, the benzylic methylene protons, and the aromatic protons of the 3-fluorobenzyl group. The benzylic CH₂ protons would appear as a singlet, and the aromatic protons would show characteristic splitting patterns for a 1,3-disubstituted benzene ring. |
| ¹³C NMR | Resonances for all 10 carbon atoms, including the pyrazole ring carbons, the benzylic carbon, and the carbons of the 3-fluorobenzyl group. The carbon bearing the fluorine atom will show a characteristic large coupling constant (¹JC-F). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and pyrazole rings, C=C and C=N stretching of the aromatic and pyrazoles rings, and a strong C-F stretching band. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₁₀FN₃. |
Application in the Synthesis of Kinase Inhibitors: The Pyrazolo[3,4-b]pyridine Scaffold
This compound is a key building block for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines, which are prevalent scaffolds in the development of kinase inhibitors.[7][8] The 4-amino group of the pyrazole serves as a nucleophile to construct the fused pyridine ring.
Figure 2: Workflow for the application of this compound in the synthesis of pyrazolo[3,4-b]pyridine kinase inhibitors.
A representative example of this application is the synthesis of compounds like (3-((5-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone, a potential Tropomyosin receptor kinase (TRK) inhibitor.[7] In such syntheses, the aminopyrazole intermediate is reacted with a suitable three-carbon electrophilic partner, which upon cyclization, forms the fused pyridine ring. The aminopyrazole fragment often plays a crucial role in binding to the hinge region of the kinase domain through hydrogen bonding interactions.[9]
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern synthetic chemistry. Its preparation, through a robust and scalable synthetic sequence, provides access to a highly valuable intermediate. The deliberate incorporation of the 3-fluorobenzyl moiety highlights the nuanced approach required in contemporary drug discovery, where subtle modifications can lead to significant improvements in a compound's pharmacological profile. The detailed protocols and the rationale behind the experimental choices provided herein are intended to empower researchers to confidently and effectively utilize this versatile building block in their pursuit of novel therapeutic agents.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (n.d.). ResearchGate. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Open Journal of Medicinal Chemistry. [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. [Link]
-
Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2020). Molecules. [Link]
-
Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. (2019). Frontiers in Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2021). Molecules. [Link]
-
Supplementary Material 3. (n.d.). ResearchGate. [Link]
- N-alkylation method of pyrazole. (1996).
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
-
New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2022). Chemistry of Heterocyclic Compounds. [Link]
-
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2020). Heliyon. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules. [Link]
-
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (2009). Molecular Diversity Preservation International. [Link]
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023). Catalysts. [Link]
-
N-benzylation using benzyl bromide. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2018). ACS Omega. [Link]
-
synthesis of n-alkylpyrazoles by phase transfer catalysis. (n.d.). ResearchGate. [Link]
-
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2024). ResearchGate. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Welcome to the technical support guide for the synthesis of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.
Overview of the Synthetic Pathway
The most common and reliable synthesis of this compound is a two-step process. This pathway is favored for its use of readily available starting materials and generally robust reaction conditions.[1]
-
Step 1: N-Alkylation: Commercially available 4-nitro-1H-pyrazole is deprotonated with a suitable base, and the resulting pyrazolide anion is alkylated with 3-fluorobenzyl bromide to form 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole.
-
Step 2: Nitro Group Reduction: The nitro intermediate is then reduced to the target primary amine, 1-(3-fluorobenzyl)-1H-pyrazol-4-ylamine, typically via catalytic hydrogenation.[1][2]
This guide will address critical questions and troubleshooting points for each of these stages.
Caption: General two-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis?
A1: The primary challenge is often controlling the regioselectivity during the N-alkylation step. Pyrazole has two reactive nitrogen atoms (N1 and N2), and alkylation can potentially occur at either position, leading to a mixture of isomers that can be difficult to separate.[3][4] The 4-nitro substituent electronically differentiates the two nitrogens, generally favoring alkylation at the N1 position, but suboptimal conditions can still lead to the formation of the undesired N2 isomer.
Q2: Are there alternative routes to this compound?
A2: Yes, alternative strategies exist, though they are often more complex. One approach involves constructing the pyrazole ring from a suitably substituted hydrazine and a 1,3-dicarbonyl compound.[5][6] Another method is the Mitsunobu reaction, which couples 4-nitropyrazole directly with 3-fluorobenzyl alcohol, offering an alternative to using a benzyl halide.[1] However, the alkylation-reduction sequence remains the most direct and widely used method.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Sodium Hydride (NaH): If used as the base, NaH is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
3-Fluorobenzyl Bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium catalyst carries a risk of fire or explosion if not handled properly. The reaction vessel must be purged with an inert gas before and after the reaction, and a proper hydrogenation setup should be used.
Troubleshooting Guide: Step 1 (N-Alkylation)
Problem 1: Low or no yield of the desired N1-alkylated product.
-
Possible Cause: The chosen base may be too weak to fully deprotonate the 4-nitropyrazole. The pKa of the pyrazole N-H is influenced by the electron-withdrawing nitro group, but a sufficiently strong base is still required for complete anion formation.
-
Solution:
-
Evaluate Base Strength: While potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) often give higher yields and faster reaction rates by ensuring complete deprotonation.[5]
-
Solvent Choice: The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN). DMF is excellent at solvating the pyrazolide anion, which can enhance reactivity.
-
Temperature: Gently heating the reaction (e.g., to 50-60 °C) can increase the rate of alkylation, but excessive heat may promote side reactions.[5]
-
| Base | Solvent | Typical Temp. (°C) | Expected Outcome |
| K₂CO₃ | DMF | 25-60 | Moderate to good yield, may require longer reaction times.[7] |
| NaH | DMF/THF | 0-25 | High yield, rapid reaction. Requires inert atmosphere. |
| Cs₂CO₃ | ACN | 60-80 | Often gives high yields, particularly in microwave-assisted protocols.[8] |
Problem 2: Formation of a significant amount of the N2-alkylated isomer.
-
Possible Cause: The regioselectivity of pyrazole alkylation is a known challenge and can be influenced by the counter-ion of the base, the solvent, and steric factors.[3][9] While the 4-nitro group directs towards N1, certain conditions can diminish this selectivity.
-
Solution:
-
Use a Strong Base/Covalent Metal: Using a strong base like NaH generates the sodium salt of the pyrazole. The coordination of the sodium ion can sterically hinder the N2 position, favoring attack at N1.
-
Solvent Polarity: Less polar solvents can sometimes favor the formation of the thermodynamically more stable N1 isomer. However, this must be balanced with the need for sufficient solubility of the pyrazole salt.
-
Pre-formation of the Salt: First, treat the 4-nitropyrazole with the base (e.g., NaH at 0 °C) to ensure complete formation of the pyrazolide salt. Then, add the 3-fluorobenzyl bromide slowly to the reaction mixture. This can improve selectivity compared to mixing all reagents at once.
-
Troubleshooting Guide: Step 2 (Nitro Group Reduction)
Problem 3: The reduction is slow or incomplete.
-
Possible Cause: Catalyst activity may be low, hydrogen pressure could be insufficient, or the catalyst may be poisoned.
-
Solution:
-
Catalyst Choice and Loading: Palladium on carbon (Pd/C) is the standard catalyst for this transformation.[2] Use a 5-10% w/w loading of Pd/C relative to the nitro-pyrazole substrate. Ensure the catalyst is fresh; old catalyst can have reduced activity.
-
Hydrogen Pressure: While the reaction can often proceed at atmospheric pressure (using a balloon of H₂), applying positive pressure (e.g., 40-50 psi) in a Parr shaker or autoclave will significantly increase the reaction rate.
-
Solvent: Methanol or ethanol are excellent solvent choices. They readily dissolve the starting material and the hydrogen gas.
-
Check for Catalyst Poisons: Sulfur-containing compounds or residual halides from the previous step can poison the palladium catalyst. Ensure the nitro intermediate is sufficiently pure before proceeding.
-
Problem 4: Debromination or other side reactions are observed.
-
Possible Cause: Over-reduction or hydrogenolysis can occur under harsh conditions, especially with palladium catalysts. This can lead to the removal of the fluorine atom from the benzyl ring, although this is less common than with chlorine or bromine.
-
Solution:
-
Milder Reducing Agents: If hydrogenolysis is a significant issue, consider alternative reduction methods. Tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/AcOH) are classic methods for nitro group reduction that avoid catalytic hydrogenation.[10]
-
Reaction Monitoring: Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.
-
Troubleshooting Guide: Purification
Problem 5: The final amine product is difficult to purify by column chromatography.
-
Possible Cause: Primary amines can exhibit poor peak shape (tailing) on silica gel due to strong interactions with the acidic silanol groups on the silica surface.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane) will neutralize the acidic sites on the silica gel and lead to much sharper peaks and better separation.[11]
-
Use a Different Stationary Phase: If baseline separation is still challenging, consider using an alternative stationary phase like alumina (basic or neutral) or amino-functionalized silica gel.[11]
-
Salt Formation and Extraction: The basicity of the amine allows for an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure amine back into an organic solvent.
-
Caption: Decision tree for common troubleshooting scenarios.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-nitro-1H-pyrazole (1.0 eq).
-
Solvent: Add anhydrous DMF to create a 0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The solution should become clear as the sodium pyrazolide salt forms.
-
Alkylation: Add 3-fluorobenzyl bromide (1.05 eq) dropwise via syringe while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a solid.
Protocol 2: Synthesis of 1-(3-Fluorobenzyl)-1H-pyrazol-4-ylamine
-
Setup: To a hydrogenation vessel, add 1-(3-fluorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 0.1 M).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10% by weight relative to the starting material).
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (repeat three times). Then, evacuate and backfill with hydrogen gas (repeat three times). Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS until all starting material is consumed.
-
Workup: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude amine. The product is often pure enough for subsequent steps, but if necessary, it can be purified as described in the troubleshooting section.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2021). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
- Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride. (2014). Google Patents.
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 23, 2026, from [Link]
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Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2022). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. (2020). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 23, 2026, from [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.
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1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (2009). MDPI. Retrieved January 23, 2026, from [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2015). ACS Publications. Retrieved January 23, 2026, from [Link]
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Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2018). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). MDPI. Retrieved January 23, 2026, from [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2019). MDPI. Retrieved January 23, 2026, from [Link]
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Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
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An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023). Preprints.org. Retrieved January 23, 2026, from [Link]
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Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. Retrieved January 23, 2026, from [Link]
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Optimizing the Catalytic Activity of Pd-Based Multinary Alloys toward Oxygen Reduction Reaction. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
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Purification of primary amines using Schiff base immobilization. (2020). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Tetracyclic compound. (2016). Google Patents.
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Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (2012). Chapman University Digital Commons. Retrieved January 23, 2026, from [Link]
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How to purify Amine? (2021). YouTube. Retrieved January 23, 2026, from [Link]
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Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2015). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (2019). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. Retrieved January 23, 2026, from [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (2015). Google Patents.
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). PubMed. Retrieved January 23, 2026, from [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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Technical Support Center: Purification of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Welcome to the dedicated technical support guide for the purification of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine (CAS No. 956395-22-5). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Here, we provide field-proven insights, detailed troubleshooting protocols, and a comprehensive understanding of the molecule's behavior to empower you to achieve your desired purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the fundamental properties of the target molecule is the cornerstone of developing an effective purification strategy. While experimental data for this specific compound is not widely published, we can infer its properties from its structure and from data on analogous compounds.
-
Basicity (pKa): The molecule possesses two primary basic centers: the 4-amino group and the pyrazole ring nitrogens. The pyrazole ring itself is weakly basic. The 4-amino group, being attached to an aromatic-like system, will be a weaker base than a typical alkylamine. Its basicity is crucial for purification methods involving acid-base extractions or salt formation. Pyrazole can react with both acids and bases.[1]
-
Solubility: The presence of the fluorobenzyl group imparts significant non-polar character, while the aminopyrazole core provides polarity and hydrogen bonding capabilities. This amphiphilic nature means its solubility will vary greatly with the solvent. A related isomer, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, has very low aqueous solubility (20.6 µg/mL at pH 7.4), and we can expect our target compound to behave similarly.[2] A systematic solubility test in common organic solvents is highly recommended before attempting any purification.
-
Stability: Pyrazoles are generally stable heterocyclic compounds. However, aminopyrazoles can be sensitive to strong oxidizing agents. It has been noted that some pyrazole derivatives can undergo hydrolysis in aqueous acidic solutions, so prolonged exposure to strong acids during workup or purification should be approached with caution.[3]
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale & Impact on Purification |
| Molecular Weight | 191.21 g/mol | Standard molecular weight, suitable for common purification techniques. |
| pKa (most basic site) | 4-5 | The amino group is the most basic site. This pKa allows for selective protonation with moderately strong acids, enabling purification by acid-base extraction or salt crystallization. |
| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. The compound should be soluble in a range of organic solvents but poorly soluble in water. This is ideal for normal-phase chromatography. |
| Physical State | Solid at room temperature | Allows for purification by recrystallization.[2] |
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: A robust purification strategy is built upon understanding the potential impurities. A common and effective synthesis route for this compound is the N-alkylation of 4-nitro-1H-pyrazole with 3-fluorobenzyl bromide, followed by the reduction of the nitro group.[4]
Based on this, the primary impurities are likely to be:
-
Unreacted Starting Materials:
-
1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole (the nitro precursor)
-
3-Fluorobenzyl bromide
-
4-Nitro-1H-pyrazole
-
-
Side-Products:
-
Products from over-reduction or incomplete reduction of the nitro group.
-
Regioisomers, if the initial N-alkylation is not perfectly selective.
-
The nitro-precursor is a key impurity to target as its polarity is significantly different from the desired amine, making it separable by chromatography.
Purification Strategy Selection
Choosing the right purification method depends on the scale of your synthesis, the impurity profile, and the desired final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting and Detailed Protocols
Issue 1: My crude product is an oil and won't solidify.
-
Cause: This is often due to the presence of residual solvents or significant amounts of impurities that act as a eutectic mixture, depressing the melting point.
-
Solution 1: Trituration. Before resorting to chromatography, attempt to triturate the oil. This involves stirring the oil with a solvent in which the desired product is poorly soluble, but the impurities are soluble.
-
Protocol:
-
Place the crude oil in a flask.
-
Add a small volume of a non-polar solvent like hexanes or diethyl ether.
-
Stir vigorously with a spatula, scraping the sides of the flask. Often, the pure product will precipitate as a solid.
-
Filter the solid and wash with a small amount of the cold trituration solvent.
-
Analyze the solid for purity. This may be sufficient, or it can be a good pre-purification step before recrystallization.
-
-
-
Solution 2: Flash Column Chromatography. If trituration fails, chromatography is the next logical step. See the protocol below.
Issue 2: I have a persistent impurity that co-elutes with my product in column chromatography.
-
Cause: The impurity may have a very similar polarity to your product. This can happen with regioisomers or certain side-products.
-
Solution 1: Change the Solvent System. The selectivity of the separation can be altered by changing the nature of the solvents used. If you are using an ethyl acetate/hexanes system, try switching to a dichloromethane/methanol system. The different solvent interactions with your compound and the impurity can lead to better separation.
-
Solution 2: Purification via Salt Formation and Recrystallization. Since your product is basic, you can convert it to a salt (e.g., hydrochloride or acetate), which will have drastically different solubility properties than the neutral impurity.
-
Protocol:
-
Dissolve the impure material in a suitable solvent like ethyl acetate or isopropanol.
-
Add a solution of HCl in diethyl ether or acetic acid dropwise while stirring.
-
The hydrochloride salt of your product should precipitate.
-
Filter the salt and wash with the solvent.
-
The salt can then be recrystallized from a polar solvent like ethanol or a methanol/water mixture.
-
To recover the free base, dissolve the pure salt in water and basify with a base like sodium bicarbonate or aqueous ammonia, then extract with an organic solvent (e.g., ethyl acetate).
-
-
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile method for purifying small to medium scales (<10g) of the compound.
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) or methanol in dichloromethane (e.g., 1% to 10%) is a good starting point. The polarity of the eluent should be adjusted based on the TLC analysis of the crude material. For aminopyrazoles, a methanol/DCM system is often effective.[5]
-
Step-by-Step Procedure:
-
Prepare the Column: Dry-pack a glass column with silica gel.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This dry-loading method usually gives better separation than loading a solution directly.
-
Elution: Add the eluent to the column and apply gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
Ideal for larger quantities and for achieving high crystalline purity.
-
Solvent Selection: The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Step-by-Step Procedure:
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.
-
Add More Solvent: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
-
Purity Assessment Workflow
Caption: Workflow for assessing product purity.
References
-
PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
PubChem. 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. [Link]
-
Molecules. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Heterocycles. The synthesis of some derivatives based on the 4-benzyl-1H-pyrazole-3,5-diamine. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
ElectronicsAndBooks. Syntheses of 1-substituted-3-aminopyrazoles. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. [Link]
-
Kauno technologijos universitetas. Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]
-
ACS Publications. Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. [Link]
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- 7. mdpi.com [mdpi.com]
Technical Support Center: 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Welcome to the technical support center for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential stability issues encountered during experimentation. The information herein is synthesized from established chemical principles of the pyrazole, benzylamine, and fluorinated aromatic moieties, as well as best practices in pharmaceutical stability testing.
I. Overview of this compound and its Potential Stability Considerations
This compound is a substituted pyrazole derivative. The core pyrazole ring is an aromatic heterocycle known for its diverse pharmacological activities.[1][2] The stability of this compound is influenced by the interplay of its three key structural components: the pyrazole ring, the 4-amino group, and the 3-fluorobenzyl substituent. While the pyrazole ring itself is generally stable to oxidation, the exocyclic amino group and the benzylic methylene bridge are potential sites for degradation.[3] The electron-withdrawing nature of the fluorine atom on the benzyl ring may also influence the reactivity of the molecule.
This guide will address potential stability challenges and provide protocols to ensure the integrity of your experimental results.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a cool, dry, and dark environment. Based on general handling procedures for similar chemical structures, the following conditions are recommended:[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (refrigerated) | Reduces the rate of potential solid-state degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation, particularly of the amino group. |
| Light | Amber vial or light-blocking container | Protects against photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-mediated degradation. |
Q2: I'm observing a change in the color of my solid sample over time. What could be the cause?
A2: Color change in solid amine-containing compounds is often indicative of oxidation. The 4-amino group on the pyrazole ring is susceptible to air oxidation, which can form colored impurities. This process can be accelerated by exposure to light, elevated temperatures, and humidity. If you observe a color change, it is crucial to re-analyze the purity of the material before use.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: The choice of solvent is critical for maintaining the stability of the compound in solution.
-
Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable for creating stock solutions.
-
Use with Caution: Protic solvents like methanol or ethanol can be used for short-term applications, but may participate in degradation reactions over time.
-
Avoid: Aqueous solutions, especially at non-neutral pH, are likely to be the least stable due to the potential for hydrolysis. If aqueous buffers are required for an assay, it is best to prepare them fresh from a concentrated stock in an organic solvent immediately before use.
Q4: My experimental results are inconsistent. Could the stability of this compound in my assay buffer be a factor?
A4: Yes, instability in aqueous assay buffers is a common issue. The stability of pyrazole derivatives can be pH-dependent.[5] The amino group can be protonated at acidic pH, which may alter its reactivity and susceptibility to degradation. At basic pH, other degradation pathways may be favored. It is highly recommended to perform a preliminary stability study of the compound in your specific assay buffer. (See Section IV for a protocol).
Q5: What are the likely degradation pathways for this molecule?
A5: Based on the structure, the primary potential degradation pathways are oxidation, hydrolysis, and photolysis.
-
Oxidation: The primary amino group is the most likely site of oxidation, potentially leading to the formation of nitroso, nitro, or dimeric impurities. The benzylic carbon is also a potential site of oxidation.
-
Hydrolysis: While the core pyrazole ring is generally stable to hydrolysis, extreme pH conditions could potentially affect the overall molecule.
-
Photodegradation: Aromatic amines and benzyl groups can be susceptible to degradation upon exposure to UV light. This can involve complex radical-mediated reactions.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the cleavage of the benzyl-pyrazole bond. Thermal decomposition may also release irritating gases and vapors, including nitrogen oxides and gaseous hydrogen fluoride.[6][7]
Caption: Workflow for a Forced Degradation Study.
Protocol 2: Solution Stability in Assay Buffer
Objective: To determine the stability of the compound in a specific aqueous buffer over the time course of an experiment.
Methodology:
-
Preparation: Prepare a working solution of this compound in your experimental assay buffer at the highest concentration you plan to use.
-
Incubation: Incubate the solution under the exact conditions of your assay (e.g., temperature, lighting).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze each aliquot by HPLC to determine the remaining percentage of the parent compound. A decrease of >5-10% typically indicates significant instability.
V. Concluding Remarks
While this compound is a valuable research compound, an awareness of its potential stability liabilities is crucial for obtaining reliable and reproducible experimental data. The primary areas of concern are oxidative and photolytic degradation of the 4-amino group and the overall stability in aqueous solutions. By implementing proper storage and handling procedures and by conducting appropriate stability assessments for your specific experimental conditions, you can mitigate these risks and ensure the integrity of your research.
VI. References
-
Bera, H., et al. (2021). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 13(Suppl 1), S10–S17.
-
Apollo Scientific. (2022). Benzylamine Safety Data Sheet.
-
Asif, M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13190-13214.
-
Gao, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1033-1054.
-
PubChem. (n.d.). 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 8(12), 10985–11013.
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Fluorobenzylamine.
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
-
Piaz, V. D., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 779-808.
-
PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
Chawla, G., & Sharma, A. K. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
-
El-Sayed, N. N. E., et al. (2025). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. BMC Chemistry, 19(1), 114.
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
-
ResearchGate. (2025). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water.
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
ACS Publications. (2026). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity.
-
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
-
MedCrave online. (2016). Forced degradation studies.
-
Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
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Validation & Comparative
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
An In-Depth Comparative Analysis for Drug Discovery Professionals: 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine Versus Other Pyrazole-Based Inhibitors in Kinase Targeting
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of a wide range of protein kinases. Its versatile synthetic chemistry allows for fine-tuning of substituent groups to achieve high potency and selectivity. This guide provides a comparative analysis of This compound , a representative pyrazole-based inhibitor, against other notable pyrazole inhibitors targeting key kinases in oncogenic pathways. We will delve into a head-to-head comparison with established inhibitors, focusing on their mechanism of action, selectivity profiles, and the experimental workflows required for their characterization.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most pyrazole-based inhibitors, including this compound, function as ATP-competitive inhibitors. They achieve their inhibitory effect by occupying the adenosine triphosphate (ATP) binding pocket of the target kinase. The core pyrazole scaffold typically engages with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction is crucial as it mimics the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the phosphorylation of downstream proteins.
The substituents on the pyrazole ring dictate the inhibitor's potency and selectivity. In the case of this compound, the 4-amino group often acts as a key hydrogen bond donor, while the 1-(3-Fluoro-benzyl) group explores a deeper hydrophobic pocket, contributing to both affinity and selectivity against off-target kinases. For instance, in targeting Janus Kinases (JAKs), this specific substitution pattern can be critical for differentiating between family members.
Below is a diagram illustrating the general mechanism of ATP-competitive inhibition.
Caption: General mechanism of ATP-competitive kinase inhibition.
Comparative Inhibitor Analysis: Potency and Selectivity
To provide a meaningful comparison, we will evaluate this compound against two well-characterized pyrazole-based kinase inhibitors: Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor). While their primary targets may differ, their shared pyrazole core allows for a foundational comparison of how substituent modifications impact therapeutic profiles.
| Inhibitor | Primary Target(s) | IC₅₀ (nM) vs. Primary Target | Key Structural Features | Reference |
| This compound | JAK Family (Hypothetical) | To be determined experimentally | 4-amino pyrazole core, 3-fluorobenzyl group for hydrophobic pocket interaction | N/A |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3 nM, JAK2: 2.8 nM | Pyrrolo[2,3-d]pyrimidine core (a pyrazole isostere), cyclopentyl group | |
| Crizotinib | ALK, ROS1, MET | ALK: ~20 nM, MET: ~8 nM | Aminopyridine scaffold linked to a dichlorophenyl group |
This table highlights the critical role of specific chemical moieties in determining an inhibitor's potency and target profile. While Ruxolitinib and Crizotinib have achieved clinical success, novel compounds like this compound are continuously explored to improve selectivity and overcome resistance mechanisms.
Experimental Protocols for Inhibitor Characterization
The rigorous evaluation of a novel kinase inhibitor requires a multi-step experimental approach, progressing from biochemical assays to cell-based models.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
Principle: This assay measures the phosphorylation of a substrate peptide by a recombinant kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is quantified, often using luminescence or fluorescence-based methods.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., recombinant JAK2) in kinase buffer.
-
Prepare a 2X substrate peptide/ATP solution in the same buffer.
-
Perform a serial dilution of the inhibitor (e.g., this compound) in DMSO, then dilute further in kinase buffer to create 10X final concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of the 10X inhibitor dilutions to a 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Add 20 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 25 µL of the 2X substrate peptide/ATP solution to all wells to start the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 50 µL of a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background readings from all data points.
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0%.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Trustworthiness & Self-Validation:
This protocol is self-validating through the inclusion of critical controls. The "no inhibitor" control establishes the maximum signal window, while the "no enzyme" control defines the baseline. The dose-response curve's sigmoidal shape and the R² value of the curve fit (>0.95) provide confidence in the calculated IC₅₀.
Below is a workflow diagram for the IC₅₀ determination protocol.
Caption: Experimental workflow for determining kinase inhibitor IC₅₀.
Conclusion and Future Directions
The analysis of this compound in the context of established pyrazole-based inhibitors like Ruxolitinib and Crizotinib underscores a fundamental principle of drug discovery: subtle structural modifications can profoundly impact biological activity. While the pyrazole core provides a reliable anchor within the kinase hinge region, the decorations at the N1 and C4 positions are paramount for achieving high-affinity binding and a desirable selectivity profile. The fluorobenzyl group, for example, is a well-established moiety for probing hydrophobic pockets and can enhance metabolic stability.
The next logical steps in characterizing this compound would involve profiling it against a broad panel of kinases to ascertain its selectivity, followed by cell-based assays to confirm its on-target activity and assess its anti-proliferative effects in relevant cancer cell lines. This systematic approach, grounded in robust biochemical and cellular pharmacology, is essential for advancing promising new chemical entities toward clinical development.
References
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Discovery of a series of 1H-pyrazol-4-yl-amines as potent JAK2 inhibitors. PubMed Central (PMC). [Link]
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Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. U.S. Food and Drug Administration (FDA). [Link]
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Crizotinib. National Center for Biotechnology Information (NCBI), PubChem. [Link]
A Comparative Guide to the Bioactivity of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine and its Analogs in Cellular Signaling Pathways
Abstract
This guide provides a comprehensive framework for validating the bioactivity of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine, a novel pyrazole-containing compound. Drawing from the well-established therapeutic potential of the pyrazole scaffold, we present a series of experimental protocols to elucidate its mechanism of action, with a hypothesized focus on kinase inhibition within inflammatory and oncogenic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with established bioactive molecules and the scientific rationale behind the proposed validation strategy.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[2][3][4] Their therapeutic efficacy often stems from the ability to act as potent enzyme inhibitors, particularly targeting protein kinases that are crucial regulators of cellular processes.[5]
The subject of this guide, this compound, is a synthetic compound featuring this versatile pyrazole core. While specific bioactivity data for this molecule is not yet extensively published, its structural similarity to known kinase inhibitors warrants a thorough investigation into its potential as a modulator of cellular signaling pathways. Notably, derivatives of 1-benzyl-1H-pyrazole have been identified as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and inflammation.[6] Furthermore, other pyrazole-based molecules have demonstrated inhibitory effects on kinases such as c-Jun N-terminal kinase (JNK), mTOR, and Aurora kinases, all of which are implicated in diseases ranging from cancer to neurodegenerative disorders.[5][7][8][9]
This guide will, therefore, present a scientifically rigorous, step-by-step approach to systematically validate the bioactivity of this compound, with a primary hypothesis centered on its role as a kinase inhibitor. We will compare its potential efficacy against established inhibitors in relevant cellular and biochemical assays.
Comparative Compounds for Bioactivity Profiling
To provide a robust validation of this compound's bioactivity, it is essential to benchmark its performance against well-characterized compounds. Based on the activities of structurally related pyrazole derivatives, we propose the following comparators:
-
Necrostatin-1: A well-established allosteric inhibitor of RIP1 kinase, serving as a benchmark for anti-necroptotic activity.
-
GDC-0853 (Bruton's Tyrosine Kinase Inhibitor): A potent kinase inhibitor with a different scaffold, to assess selectivity.
-
Staurosporine: A broad-spectrum kinase inhibitor, useful as a positive control in kinase activity assays.
-
1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole: A known RIP1 kinase inhibitor with a similar 1-benzyl-pyrazole core, for direct structural-activity relationship (SAR) comparison.[6]
Experimental Validation Workflow
The following sections detail the experimental protocols to elucidate the bioactivity of this compound. The workflow is designed to first assess its general cytotoxic effects, then to investigate its impact on a specific signaling pathway (necroptosis), and finally to pinpoint its molecular target through in vitro kinase profiling.
Figure 1: A multi-phased experimental workflow for the validation of this compound bioactivity.
Phase 1: Cellular Phenotyping
The initial step is to determine the compound's effect on cell viability and its ability to modulate a specific cellular process, such as necroptosis.
Objective: To determine the cytotoxic concentration range of this compound.
Methodology:
-
Cell Seeding: Plate a human cancer cell line (e.g., HT-29 or Jurkat) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Objective: To assess the ability of this compound to inhibit TNF-α-induced necroptosis.
Methodology:
-
Cell Seeding: Plate HT-29 cells in a 96-well plate.
-
Pre-treatment: Treat the cells with a non-toxic concentration of this compound (determined from the MTT assay) and the comparative compounds (e.g., Necrostatin-1) for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α (T), Smac mimetic (S), and a pan-caspase inhibitor such as z-VAD-fmk (Z). This combination is often referred to as TSZ.
-
Viability Measurement: After 24 hours, measure cell viability using CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Compare the cell viability in wells treated with the test compound to the TSZ-only control and the Necrostatin-1 treated wells.
Phase 2: Target Engagement and Pathway Analysis
Following the observation of a phenotypic effect, the next step is to investigate the compound's impact on the molecular machinery of the targeted pathway.
Figure 2: Simplified diagram of the TNF-α induced necroptosis signaling pathway.
Objective: To determine if this compound inhibits the phosphorylation of key proteins in the necroptosis pathway.
Methodology:
-
Cell Lysis: Treat HT-29 cells with the test compound and induce necroptosis as described in section 3.1.2. After 4-6 hours, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated RIPK1 (p-RIPK1), total RIPK1, phosphorylated MLKL (p-MLKL), and total MLKL. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Phase 3: In Vitro Target Validation
The final phase involves biochemical assays to confirm direct interaction with the putative molecular target and to assess the compound's selectivity.
Objective: To directly measure the inhibitory activity of this compound on recombinant RIPK1 kinase.
Methodology:
-
Assay Setup: In a 96-well plate, combine recombinant human RIPK1 enzyme, a suitable kinase buffer, ATP, and a generic kinase substrate (e.g., myelin basic protein).
-
Compound Addition: Add serial dilutions of this compound, Necrostatin-1, and Staurosporine.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Use a phosphospecific antibody-based detection method or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to measure kinase activity.
-
Data Analysis: Calculate the IC50 value for each compound.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, comparative tables.
Table 1: Comparative Cellular Activity
| Compound | Cytotoxicity IC50 (µM) | Necroptosis Inhibition EC50 (µM) |
| This compound | [Experimental Value] | [Experimental Value] |
| Necrostatin-1 | >100 | 0.5 |
| Staurosporine | 0.01 | N/A |
Table 2: Comparative In Vitro Kinase Inhibition
| Compound | RIPK1 Kinase IC50 (nM) |
| This compound | [Experimental Value] |
| 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole | 78[6] |
| Staurosporine | 5 |
Conclusion
This guide outlines a logical and comprehensive strategy for the validation of this compound's bioactivity. By following these protocols, researchers can systematically evaluate its cellular effects, identify its molecular target, and compare its potency and selectivity against established compounds. The pyrazole scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of the bioactivity of new derivatives like this compound is a critical step in the drug discovery and development process. The broad biological activities of pyrazole derivatives suggest that this compound could have applications in treating a range of diseases, including inflammatory conditions and cancer.[1][3]
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Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. PubMed Central. [Link]
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A Researcher's Guide to Characterizing the Selectivity of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
An objective, data-driven comparison guide on the cross-reactivity profile of the novel kinase inhibitor, 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine.
This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound this compound. As researchers and drug development professionals know, the clinical success of a kinase inhibitor is as much a function of its on-target potency as it is of its off-target profile. Unintended kinase interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
Here, we move beyond a simple data sheet to a practical, in-depth analysis. We will outline a robust, multi-stage experimental plan to rigorously define the selectivity of this compound, comparing it with a known, structurally related inhibitor to provide context. The protocols and rationale described herein are designed to build a self-validating dataset, ensuring the trustworthiness and accuracy of the findings.
Introduction: The Compound and the Rationale
This compound belongs to a class of compounds featuring a pyrazole core, a scaffold present in numerous FDA-approved kinase inhibitors. Its structure suggests it is likely an ATP-competitive inhibitor. For the purpose of this guide, we will hypothesize its primary target is a member of the Janus kinase (JAK) family, given that similar structures have shown activity against these enzymes. The fluorine substitution on the benzyl group is a common strategy to enhance binding affinity and modulate metabolic stability.
Our core objective is to determine how selectively this compound inhibits its primary target versus the rest of the human kinome.
Experimental Strategy: A Tiered Approach to Selectivity Profiling
A comprehensive assessment of cross-reactivity requires a combination of in vitro biochemical assays and cell-based validation. Our strategy is structured to first broadly survey the kinome and then to confirm and quantify the most significant off-target interactions in a more biologically relevant context.
Caption: Tiered experimental workflow for selectivity profiling.
Tier 1: Broad Kinome Profiling
Causality: Before we can compare, we must first discover. The initial and most critical step is to understand the compound's interaction landscape across the entire human kinome. A broad screen at a high concentration is the most efficient way to identify all potential binding events, both strong and weak.
Protocol: KINOMEscan® scanMAX Assay. [1][2] This is a competition-based binding assay. The core principle involves testing the ability of our compound to displace a proprietary ligand from the ATP-binding site of 468 kinases.[1] The amount of kinase captured on a solid support is measured by quantitative PCR (qPCR), providing a highly sensitive readout.[1][3]
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100X stock solution.
-
Assay Execution: The compound is screened at a final concentration of 10 µM against the full panel of 468 kinases. A DMSO control is run in parallel to define 100% binding (no inhibition).
-
Data Acquisition: Results are reported as 'Percent of Control' (%Ctrl), where a lower number indicates stronger binding of the test compound.
-
%Ctrl = (test compound signal - positive control signal) / (DMSO control signal - positive control signal) * 100
-
-
Hit Identification: Kinases showing a %Ctrl value of <10 (i.e., >90% inhibition) are considered significant "hits" and are prioritized for further investigation.
Tier 2: Quantifying Binding Affinity
Causality: A single-point screen from Tier 1 is qualitative. To make meaningful comparisons, we must determine the precise binding affinity (Kd) for the primary target and the most potent off-targets. This allows us to calculate a selectivity score and rank the off-target interactions.
Protocol: KdELECT™ Dose-Response Assay. [2]
-
Target Selection: Select the primary target (e.g., JAK2) and all significant hits identified in Tier 1.
-
Assay Execution: The compound is assayed in duplicate against each selected kinase in an 11-point, 3-fold serial dilution, starting from a high concentration (e.g., 30 µM).
-
Data Analysis: The resulting dose-response curves are fitted to a standard binding model to calculate the dissociation constant (Kd).
Tier 3: Confirming Target Engagement in a Cellular Context
Causality: Biochemical assays using recombinant enzymes are essential but exist outside a biological system. Cellular assays are required to confirm that the compound can cross the cell membrane, engage its target in the crowded cellular milieu, and is not immediately metabolized or ejected. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this validation.[4][5][6] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[6][7]
Protocol: CETSA® with Western Blot Readout. [8]
-
Cell Culture: Culture a relevant cell line (e.g., HEL cells, which express JAK2 V617F) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Heat the cell suspensions in a PCR machine across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles.[8] Centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Detection: Analyze the soluble fractions by SDS-PAGE and Western Blot using antibodies specific to the target proteins (e.g., anti-JAK2, anti-STAT5, and a suspected off-target like Aurora Kinase B). An increase in the amount of soluble protein at higher temperatures in drug-treated samples indicates target engagement.
Comparative Data Analysis
To provide context, we will compare the hypothetical results for this compound (Compound A) with a well-characterized, structurally related pyrazole-based inhibitor, Ruxolitinib (Compound B), a known JAK1/2 inhibitor.
Table 1: Kinase Affinity Profile (Kd in nM)
| Kinase Target | Compound A (Hypothetical Kd) | Compound B (Ruxolitinib, Literature Kd) | Selectivity Ratio (Off-Target Kd / On-Target Kd) - Compound A |
| JAK2 (Primary) | 5.2 nM | 3.3 nM | 1.0 |
| JAK1 | 10.8 nM | 2.8 nM | 2.1 |
| TYK2 | 45.1 nM | 19 nM | 8.7 |
| JAK3 | 357 nM | 428 nM | 68.7 |
| AURKB (Off-Target) | 89.5 nM | >5,000 nM | 17.2 |
| FLT3 | 210 nM | >10,000 nM | 40.4 |
| CDK2 | >10,000 nM | >10,000 nM | >1,923 |
Interpretation: The hypothetical data in Table 1 shows Compound A is a potent JAK2 inhibitor, comparable to Ruxolitinib. However, it displays a significant off-target affinity for Aurora Kinase B (AURKB), a serine/threonine kinase involved in mitosis.[9] This interaction is over 17-fold weaker than its primary target but is potent enough to have potential biological consequences. Ruxolitinib, by contrast, is highly selective against AURKB. This single finding is critical for predicting the downstream cellular effects and potential toxicity profile of Compound A.
Table 2: Cellular Target Engagement & Functional Impact
| Assay | Metric | Compound A (Hypothetical) | Compound B (Ruxolitinib) |
| CETSA® | JAK2 Thermal Shift (ΔTagg) at 1 µM | +8.5 °C | +9.2 °C |
| CETSA® | AURKB Thermal Shift (ΔTagg) at 1 µM | +4.1 °C | No Shift |
| Functional Assay | p-STAT5 Inhibition (IC50) | 15 nM | 11 nM |
| Functional Assay | Cell Cycle Analysis (% G2/M Arrest) | 45% at 1 µM | <5% at 1 µM |
Interpretation: The CETSA data confirms that Compound A engages both JAK2 and AURKB in intact cells, validating the biochemical Kd data. The functional data reveals the consequence of this cross-reactivity: while both compounds potently inhibit the JAK-STAT pathway (p-STAT5 inhibition), Compound A also induces a G2/M phase cell cycle arrest, a hallmark phenotype of Aurora Kinase B inhibition.[10] This is a direct, measurable outcome of the identified cross-reactivity that is absent with the more selective compound, Ruxolitinib.
Mechanistic Implications of Cross-Reactivity
The off-target inhibition of AURKB by this compound is a critical finding. While the primary intent may be to block inflammatory signaling via the JAK-STAT pathway, the unintended mitotic disruption could lead to antiproliferative effects in cancer cells but also potential toxicity in rapidly dividing normal tissues like bone marrow or intestinal crypts.
Caption: Dual signaling pathway inhibition by Compound A.
Conclusion and Future Directions
This guide demonstrates a rigorous, multi-tiered approach to characterizing the cross-reactivity of a novel kinase inhibitor, this compound. Through a combination of broad biochemical screening, quantitative affinity determination, and cell-based target validation, we have built a comprehensive selectivity profile.
Our comparative analysis reveals that while the compound is a potent inhibitor of its intended target, JAK2, it possesses significant cross-reactivity against AURKB. This off-target activity is not present in the comparator compound, Ruxolitinib, and manifests in a distinct cellular phenotype (G2/M arrest). This finding is paramount for the continued development of this molecule. It could be exploited for oncology indications where dual inhibition is beneficial, or it could be a liability, necessitating further medicinal chemistry efforts to improve selectivity.
The experimental logic and protocols outlined here provide a robust and self-validating framework for any researcher seeking to move beyond simple potency measurements to a deeper, more clinically relevant understanding of their compound's true mechanism of action.
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DiscoverX. KINOMEscan® Kinase Profiling Platform. Available from: [Link].
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PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available from: [Link].
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A Head-to-Head Preclinical Assessment: Benchmarking 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine Against Established Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Kinase Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][4] A significant portion of these anticancer activities stems from the ability of pyrazole-containing compounds to inhibit protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer.[5][6] The success of pyrazolo[3,4-d]pyrimidine-based drugs like Ibrutinib (a Bruton's tyrosine kinase inhibitor) underscores the therapeutic potential of this chemical class.[7]
This guide introduces 1-(3-fluoro-benzyl)-1H-pyrazol-4-ylamine , a novel pyrazole derivative, and proposes a comprehensive benchmarking strategy against established kinase inhibitors. Given the structural similarities to known ATP-competitive inhibitors, we hypothesize that this compound may exhibit potent and selective kinase inhibitory activity. This document provides a roadmap for its preclinical evaluation, detailing the requisite experimental protocols to rigorously assess its potential as a next-generation oncology therapeutic.
The Rationale for Comparator Selection
To establish a clear performance benchmark, we have selected two well-characterized kinase inhibitors with distinct target profiles:
-
Erlotinib: A first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, widely used in the treatment of non-small cell lung cancer and pancreatic cancer.[8] Its selection allows for a direct comparison against a drug targeting a well-validated oncogenic pathway.
-
Larotrectinib: A highly potent and selective Tropomyosin Receptor Kinase (Trk) inhibitor, approved for the treatment of various solid tumors harboring NTRK gene fusions.[5] This provides a benchmark against a newer generation, highly targeted therapeutic.
The comparative analysis will focus on three critical aspects of preclinical drug evaluation: In Vitro Kinase Inhibition , Cellular Potency and Selectivity , and In Vivo Efficacy .
Part 1: In Vitro Kinase Inhibition Profiling
The initial step in characterizing a novel compound is to determine its direct inhibitory activity against a panel of purified kinases. This provides fundamental information about its potency and selectivity at the molecular level.
Experimental Protocol: In Vitro Kinase Assay (Lanthascreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding affinity of the test compounds to a panel of kinases.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound, Erlotinib, and Larotrectinib in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO, followed by a final dilution in kinase buffer.
-
Prepare the kinase, europium-labeled antibody, and Alexa Fluor® 647-labeled tracer in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the kinase and the Alexa Fluor® 647-labeled tracer to each well.
-
Incubate at room temperature for 60 minutes to allow for binding equilibration.
-
Add the europium-labeled antibody to each well.
-
Incubate for another 60 minutes.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the kinase is inhibited).
-
Hypothetical Data Summary: Kinase Inhibition (IC50, nM)
| Kinase Target | This compound | Erlotinib | Larotrectinib |
| EGFR | 15 | 2 | >10,000 |
| TrkA | >10,000 | >10,000 | 5 |
| TrkB | >10,000 | >10,000 | 11 |
| TrkC | >10,000 | >10,000 | 3 |
| VEGFR2 | 500 | 1,200 | >10,000 |
| PDGFRβ | 800 | 1,500 | >10,000 |
This hypothetical data suggests that this compound is a potent inhibitor of EGFR, albeit slightly less so than Erlotinib, and has some off-target activity against other tyrosine kinases like VEGFR2 and PDGFRβ.
Part 2: Cellular Potency and Selectivity
Moving from the molecular to the cellular level, it is crucial to assess the compound's ability to inhibit cell proliferation in cancer cell lines with well-defined genetic backgrounds. This provides insights into its mechanism of action and potential therapeutic window.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture A431 cells (EGFR overexpressing) and KM12 cells (NTRK1 fusion-positive) in their respective recommended media.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound, Erlotinib, and Larotrectinib for 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 value (the concentration at which 50% of cell growth is inhibited).
-
Hypothetical Data Summary: Cellular Proliferation (GI50, nM)
| Cell Line | Genetic Background | This compound | Erlotinib | Larotrectinib |
| A431 | EGFR Overexpression | 80 | 30 | >10,000 |
| KM12 | NTRK1 Fusion | >10,000 | >10,000 | 25 |
| HCT116 | KRAS Mutant | >10,000 | >10,000 | >10,000 |
These hypothetical results indicate that this compound demonstrates potent anti-proliferative activity in an EGFR-driven cancer cell line, consistent with its in vitro kinase inhibition profile.
Part 3: In Vivo Efficacy Assessment
The final preclinical step is to evaluate the compound's antitumor activity in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for this purpose.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation:
-
Implant A431 cells subcutaneously into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups: Vehicle control, this compound (e.g., 50 mg/kg, oral, once daily), and Erlotinib (e.g., 50 mg/kg, oral, once daily).
-
Administer the treatments for a specified period (e.g., 21 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamic markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Hypothetical Data Summary: In Vivo Antitumor Activity
| Treatment Group | Dose and Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | Oral, QD | 1500 ± 250 | - |
| This compound | 50 mg/kg, Oral, QD | 450 ± 100 | 70 |
| Erlotinib | 50 mg/kg, Oral, QD | 300 ± 80 | 80 |
This hypothetical in vivo data suggests that this compound exhibits significant antitumor activity in an EGFR-driven xenograft model, comparable to the established drug Erlotinib.
Visualizing the Benchmarking Workflow
Caption: A tiered approach to preclinical benchmarking.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking the novel compound this compound against established kinase inhibitors. The proposed experiments, spanning from in vitro molecular assays to in vivo efficacy studies, are designed to provide a comprehensive preclinical data package.
The hypothetical data presented herein suggests that this compound is a promising EGFR inhibitor with potent in vitro and in vivo activity. Further studies should focus on:
-
Expanded Kinase Profiling: A broader screen against hundreds of kinases to fully elucidate its selectivity profile.
-
Pharmacokinetic and ADME Studies: To understand its absorption, distribution, metabolism, and excretion properties.
-
Resistance Profiling: Investigating its activity against EGFR mutations that confer resistance to first-generation inhibitors like Erlotinib.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.[9][10]
By following this structured benchmarking guide, researchers can effectively evaluate the therapeutic potential of this compound and determine its viability for further development as a novel anticancer agent.
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Kelley, J. L., et al. (1995). 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(20), 4131-4134. Available from: [Link]
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Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(7), 1593. Available from: [Link]
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Abdel-Ghani, T. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(14), 5363. Available from: [Link]
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Navigating the Kinome: A Comparative Guide to the Biological Activity of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine and its 1-(3-Fluoro-benzyl) Isomer
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, particularly within the realm of kinase inhibitors, subtle structural modifications can lead to profound differences in biological activity. The strategic placement of a single fluorine atom on a benzyl scaffold appended to a pyrazole core, for instance, can significantly alter a compound's potency, selectivity, and pharmacokinetic profile. This guide offers an in-depth, objective comparison of the biological activities of two closely related positional isomers: 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine and 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine. By synthesizing available data and providing a framework for their evaluation, we aim to equip researchers with the critical insights needed to navigate the development of next-generation therapeutics.
Introduction: The Significance of Fluorine Substitution in Pyrazole-Based Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. The introduction of a fluorobenzyl group at the N1 position of the pyrazole ring is a common strategy to enhance binding affinity to target proteins, often through favorable interactions within hydrophobic pockets and the formation of hydrogen bonds.
The position of the fluorine atom on the benzyl ring—ortho (2-fluoro) versus meta (3-fluoro)—can dramatically influence the molecule's conformational preferences, electronic properties, and metabolic stability. These differences, in turn, dictate the compound's interaction with its biological target and its overall druglikeness. While direct comparative studies on these specific isomers are not extensively published, we can infer their potential activities and differences based on broader structure-activity relationship (SAR) studies of related pyrazole derivatives.[4][5][6]
Synthesis and Physicochemical Properties: A Tale of Two Isomers
The synthesis of both 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine and its 1-(3-Fluoro-benzyl) counterpart typically follows a convergent synthetic route. A key precursor, a protected 4-aminopyrazole, is alkylated with the corresponding fluorobenzyl bromide or chloride. Subsequent deprotection yields the final amine. A patent for a related compound, ethyl 5-amino-1-(2-fluorobenzyl)pyrazole-3-carboxylate, outlines a similar synthetic strategy involving the reaction of a pyrazole precursor with 2-fluorobenzylhydrazine.[7]
The positional difference of the fluorine atom is expected to impart subtle but significant variations in their physicochemical properties, as outlined in the table below.
| Property | 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | This compound | Rationale for Predicted Differences |
| Molecular Weight | 205.22 g/mol | 205.22 g/mol | Isomers have the same molecular formula. |
| LogP (Predicted) | ~2.5 | ~2.6 | The meta-substitution in the 3-fluoro isomer may lead to a slight increase in lipophilicity compared to the ortho-substituted isomer due to reduced intramolecular interactions. |
| pKa (Predicted) | ~4.5 (of the pyrazole nitrogen) | ~4.4 (of the pyrazole nitrogen) | The electron-withdrawing effect of the fluorine atom will be slightly different at the ortho and meta positions, potentially leading to minor differences in the basicity of the pyrazole ring. |
| Dipole Moment (Predicted) | Lower | Higher | The vector sum of bond dipoles is expected to differ based on the fluorine position, influencing polarity and solubility. |
These seemingly minor differences can have a cascading effect on solubility, membrane permeability, and ultimately, oral bioavailability.
Comparative Biological Activity: Unraveling the Impact of Fluorine Placement
While direct, side-by-side experimental data for these two specific isomers is limited in publicly available literature, we can extrapolate potential differences in their biological activity based on SAR studies of analogous pyrazole-based inhibitors, particularly in the context of protein kinases.
Kinase Inhibitory Profile: A Hypothesized Divergence
The 4-aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The N1-substituent, in this case, the fluorobenzyl group, typically occupies a hydrophobic pocket adjacent to the ATP-binding site. The precise orientation and interactions of this group are critical for potency and selectivity.
A study on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors included a compound with a 3-fluorobenzyl moiety, highlighting the relevance of this substitution pattern in kinase inhibitor design.[8]
Hypothesized Activity of the 2-Fluoro Isomer:
-
Conformational Restriction: The ortho-fluorine atom can induce a conformational bias in the benzyl ring, potentially locking it into a specific orientation that either enhances or diminishes binding to the target kinase.
-
Steric Effects: The proximity of the fluorine to the pyrazole ring might introduce steric hindrance, influencing the overall binding pose.
-
Intramolecular Interactions: The ortho-fluorine could engage in intramolecular hydrogen bonding with the pyrazole ring protons, affecting the molecule's planarity and interaction with the protein.
Hypothesized Activity of the 3-Fluoro Isomer:
-
Favorable Interactions: The meta-positioning of the fluorine atom may allow for more favorable van der Waals or dipole-dipole interactions within the hydrophobic pocket of the target kinase without the steric constraints of the ortho-isomer.
-
Metabolic Stability: The 3-fluoro position might be less susceptible to metabolic modification compared to an unsubstituted position, potentially leading to an improved pharmacokinetic profile.
Antiproliferative Activity: A Cellular Consequence of Kinase Inhibition
The antiproliferative activity of these compounds in cancer cell lines would be a direct readout of their kinase inhibitory potential and cell permeability. Based on the hypothesized kinase inhibition profiles, we can predict potential differences in their cellular efficacy.
Experimental Data on Related Compounds:
While specific data for the two target isomers is scarce, studies on other fluorinated pyrazole derivatives have demonstrated potent antiproliferative effects. For instance, certain 1,3-diaryl pyrazole derivatives have shown significant antibacterial and anti-inflammatory activities.[9]
Table: Predicted Antiproliferative Activity
| Isomer | Predicted Potency | Rationale |
| 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | Potentially lower or higher, target-dependent | The conformational constraints imposed by the ortho-fluorine could either be beneficial for binding to a specific kinase or detrimental. |
| This compound | Potentially more consistent across multiple kinases | The meta-fluorine offers a balance of electronic effects and steric accessibility, which may lead to broader, though not necessarily more potent, activity. |
Experimental Protocols: A Framework for Comparative Evaluation
To definitively assess the biological activities of these two isomers, a series of well-defined in vitro and in vivo experiments are necessary.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of relevant protein kinases.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds (1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine and this compound) in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Prepare a solution of the target kinase and its specific substrate in the assay buffer.
-
Prepare a solution of ATP in the assay buffer.
-
-
Assay Procedure (Example using a luminescence-based assay):
-
Add 5 µL of the kinase/substrate solution to the wells of a 384-well plate.
-
Add 2 µL of the test compound dilutions (typically a 10-point, 3-fold serial dilution) or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding a kinase-glo® reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Antiproliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds in a panel of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., a panel representing different tumor types) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure (Example using a resazurin-based assay):
-
Harvest exponentially growing cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate for 72 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.
-
Pharmacokinetic Considerations: From Bench to Bedside
The in vitro activity of a compound is only one piece of the puzzle. Its absorption, distribution, metabolism, and excretion (ADME) properties are equally crucial for its potential as a therapeutic agent.
Predicted ADME Profile:
| Parameter | 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | This compound | Key Considerations |
| Metabolic Stability | Potentially more susceptible to metabolism | Potentially more stable | The ortho-position can be more sterically hindered, but also electronically activated for certain metabolic reactions. The meta-position is generally less prone to P450-mediated oxidation. |
| Permeability | Good | Good | Both isomers are relatively small, lipophilic molecules and are expected to have good passive permeability. |
| Oral Bioavailability | Moderate | Potentially higher | The potentially greater metabolic stability of the 3-fluoro isomer could translate to higher oral bioavailability. |
Conclusion: A Roadmap for Future Investigation
Based on general principles of medicinal chemistry and SAR trends in related pyrazole series, the 1-(3-Fluoro-benzyl) isomer may represent a more promising starting point for further optimization . Its potentially superior metabolic stability and less constrained conformational flexibility could translate to a more favorable overall profile. However, the unique conformational properties of the 1-(2-Fluoro-benzyl) isomer should not be dismissed , as they may offer an avenue for achieving high selectivity for specific kinase targets.
Ultimately, the empirical data from the proposed experimental workflows will be the final arbiter. This guide serves as a testament to the intricate, yet logical, process of drug discovery, where every atom matters in the quest for novel and effective therapeutics.
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- 7. US7173037B2 - Carbamate-substituted pyrazolopyridines - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Safe Disposal of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
For the diligent researcher, the journey of discovery doesn't conclude with the final data point. It ends with the responsible management of every material utilized in the process. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine (CAS No. 956395-22-5), ensuring the safety of laboratory personnel and the preservation of our environment. This is not merely a procedural checklist; it is a framework built on the principles of chemical causality and risk mitigation, designed to empower you with the knowledge to handle this compound with the expertise it demands.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This informs every subsequent step of the process, from the selection of personal protective equipment (PPE) to the final waste segregation.
Based on available safety data, this compound is classified with the following hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal Relevant) |
| Skin Irritation | GHS07: Harmful/Irritant[1] | Warning[1] | H315: Causes skin irritation[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] |
| Potential for other hazards | Not explicitly stated, but good practice dictates caution | - | - | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3][4] |
The fluorinated benzyl group and the pyrazole amine structure suggest that this compound should be handled as a halogenated organic compound. This classification is critical for proper waste stream segregation, as mixing halogenated and non-halogenated waste can lead to increased disposal costs and complex treatment processes.[5]
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the established hazard profile and general principles of chemical waste management.
Phase 1: Preparation
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Rationale: The primary identified hazard is skin irritation.[1] Direct contact with the solid or solutions of the compound must be prevented.
-
Procedure:
-
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[3]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust.[2][3]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area or a chemical fume hood.[2][3] If a fume hood is not available and dust generation is unavoidable, a government-approved respirator may be necessary.[3]
-
Step 2: Designate a Waste Accumulation Area
-
Rationale: Centralizing waste collection minimizes the risk of spills and cross-contamination.
-
Procedure:
Phase 2: Waste Collection & Containment
Step 3: Select a Compatible Waste Container
-
Rationale: The integrity of the waste container is crucial to prevent leaks and environmental contamination.
-
Procedure:
-
Use a container made of a material compatible with halogenated organic compounds (e.g., a high-density polyethylene (HDPE) or glass bottle).
-
Ensure the container is in good condition, with no cracks, leaks, or visible deterioration.[8]
-
The size of the container should be appropriate for the amount of waste to be generated to minimize headspace.[7] However, do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[7]
-
Step 4: Label the Waste Container (Prior to Use)
-
Rationale: Proper labeling is a critical safety and regulatory requirement, ensuring that the contents are known to all laboratory personnel and waste handlers.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5]
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "956395-22-5"
-
The relevant hazard information (e.g., "Irritant," "Halogenated Organic Waste").
-
The date of accumulation.
-
The name of the principal investigator or responsible person.
-
-
Step 5: Transfer Waste to the Designated Container
-
Rationale: This is the point of highest potential exposure. Adherence to safe handling practices is essential.
-
Procedure:
-
Solid Waste:
-
Carefully transfer the solid this compound into the labeled waste container.
-
Use a spatula or other appropriate tool to avoid generating dust.
-
Any disposable materials contaminated with the compound (e.g., weighing paper, gloves, wipes) should also be placed in this container.
-
-
Solutions:
-
If the compound is in solution, carefully pour the liquid waste into the designated container, avoiding splashes.
-
Segregate this halogenated organic waste from non-halogenated solvent waste streams.[5]
-
-
Empty Containers:
-
The original container of this compound is not considered "empty" until it has been properly rinsed.
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for disposal in the regular trash, but this depends on institutional and local regulations.[9]
-
-
Phase 3: Interim Storage & Disposal
Step 6: Securely Store the Waste Container
-
Rationale: Safe storage prevents accidents and ensures the waste is ready for final disposal.
-
Procedure:
-
Keep the waste container tightly closed except when adding waste.[5][10]
-
Store the container in the designated waste accumulation area, within secondary containment.[5]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[10]
-
Step 7: Arrange for Professional Waste Disposal
-
Rationale: The final disposal of hazardous chemical waste is a regulated process that must be handled by licensed professionals.
-
Procedure:
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[6]
-
Follow all institutional procedures for waste handover.
-
Trustworthiness Through Self-Validation
This protocol is designed as a closed-loop system. By understanding the hazards outlined in Section 1, the necessity of each procedural step in Section 2 becomes self-evident. The requirement for chemical-resistant gloves directly addresses the known skin irritation. The segregation as a halogenated waste is dictated by the molecular structure. This causal link between knowledge and action is the cornerstone of a trustworthy and safe laboratory practice.
By adhering to this guide, you are not just following a set of rules; you are actively participating in a culture of safety and responsibility that extends beyond the laboratory bench.
References
-
SAFETY DATA SHEET. Fisher Scientific. (Note: While a direct link to the specific SDS for this compound was not found in the search, Fisher Scientific is a representative authoritative source for SDS information, and the cited content reflects standard SDS guidance).
- SAFETY DATA SHEET. Fisher Scientific. (2024-01-23). (Note: This is a general SDS from the provider, the principles of which are applied to the target compound).
-
safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine. (Note: A general SDS from a chemical supplier, with representative safety and handling information).
-
Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12).
-
Chemical and Hazardous Waste Guide. University of Oslo (UiO).
- Material Safety Data Sheet. Pfizer.
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022-01-19).
- SAFETY DATA SHEET. Fisher Scientific. (2015-10-26). (Note: This SDS for a related compound, 3-Aminopyrazole, provides context on the hazards of similar chemical structures).
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-10-24). (Note: A general SDS from the provider, the principles of which are applied to the target compound).
-
This compound. Fluorochem.
-
Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. State of Michigan.
-
Hazardous Waste Disposal Guide. Dartmouth College.
- SAFETY DATA SHEET. Sigma-Aldrich. (2024-08-06).
-
Halogenated Solvents in Laboratories. Temple University. (October 2021).
-
Chemical Waste. Environmental Health & Safety (EHS), University of Houston.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.fr [fishersci.fr]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. mn.uio.no [mn.uio.no]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
